3-Aminopentane-d5
Description
Properties
CAS No. |
1219802-43-3 |
|---|---|
Molecular Formula |
C₅H₈D₅N |
Molecular Weight |
92.19 |
Synonyms |
3-Pentanamine; 1-Ethylpropylamine; 3-Pentylamine; NSC 165575; |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Safe Handling of 3-Aminopentane-d5 for Research Applications
Section 1: Introduction & Compound Profile
3-Aminopentane-d5 is the deuterated isotopologue of 3-aminopentane, an aliphatic amine. In this molecule, five hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in advanced research, particularly in pharmaceutical and metabolic studies. Its primary application is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, where it allows for highly accurate quantification of the non-labeled parent compound by correcting for variations during sample processing and instrument analysis.[1] It is also utilized in drug metabolism and pharmacokinetic (DMPK) studies to trace the metabolic fate of amine-containing compounds.[1]
The utility of this compound is predicated on two critical factors: its chemical reactivity and its isotopic purity. Consequently, safe and effective handling requires a dual focus. Firstly, personnel must be protected from the significant chemical hazards inherent to aliphatic amines, which include high flammability and severe corrosivity. Secondly, the integrity of the compound must be preserved by preventing isotopic exchange (H/D exchange), which would compromise its function as a reliable standard.[2][3] This guide provides a comprehensive framework for addressing both aspects, ensuring both personnel safety and data integrity.
Section 2: Hazard Identification and Physicochemical Properties
This compound shares the same fundamental chemical hazards as its non-deuterated analogue, 3-aminopentane. The Globally Harmonized System (GHS) classifies this compound as highly hazardous.
-
Flammability: It is a highly flammable liquid and vapor (H225).[4][5][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[4][7][8] Containers may rupture violently if heated.[4]
-
Corrosivity: The compound causes severe skin burns and eye damage (H314).[4][5][6][9] Contact with skin, eyes, or mucous membranes will result in immediate and severe chemical burns.
-
Toxicity: It is harmful if swallowed (H302) and through skin contact or inhalation.[4][9] As a primary aliphatic amine, it is expected to have significant toxicity, with a low LD50 value. Inhalation of vapors can cause respiratory tract irritation, dizziness, and other central nervous system effects.[7] The compound is also noted to be air-sensitive, meaning it can react with components of the air, potentially degrading and forming other hazardous substances.[5][7][9]
Physicochemical and Safety Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [10] |
| Synonyms | 1-Ethylpropylamine-d5, 3-Pentylamine-d5 | [10] |
| CAS Number | 1219802-43-3 | [10] |
| Molecular Formula | C₅H₈D₅N | [10] |
| Molecular Weight | 92.19 g/mol | [10] |
| Appearance | Clear colorless to faintly yellow liquid | [5][9] |
| Boiling Point | 89-91 °C (for parent compound) | [6][9] |
| GHS Hazard Codes | H225, H314, H302 | [4][5] |
| GHS Pictograms | 🔥 (Flame), corrosive (Corrosion) | [5][6] |
| Signal Word | Danger | [5][6] |
| Key Hazards | Highly Flammable, Causes Severe Skin Burns & Eye Damage, Harmful if Swallowed | [4][5] |
| Storage Conditions | 2-8°C in a refrigerator, Air Sensitive, Under Inert Atmosphere | [5][7][10] |
Section 3: Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach is essential for mitigating the risks associated with this compound. This begins with robust engineering controls and is supplemented by stringent administrative protocols and mandatory personal protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All handling of the neat compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of flammable and corrosive vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
-
Grounding and Bonding: To prevent ignition from static electricity, all metal containers and equipment used for transferring the liquid must be properly grounded and bonded.[4][5][7] Use only explosion-proof electrical equipment.[4][8]
-
Inert Atmosphere: A glovebox or glove bag supplied with dry nitrogen or argon is highly recommended for all transfers to prevent both air-sensitivity reactions and isotopic dilution from atmospheric moisture.[3][11]
Personal Protective Equipment (PPE): The selection of PPE is critical and non-negotiable. The causality is clear: standard laboratory attire is insufficient to protect against a highly flammable and corrosive substance.
-
Hand Protection: Use nitrile gloves. However, breakthrough times for amines can be short. For handling larger quantities or for extended periods, double-gloving or using thicker, chemical-resistant gloves (e.g., Silver Shield®) is required. Always consult the glove manufacturer's compatibility guide.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosivity, a full-face shield must be worn over the goggles whenever there is a splash hazard, such as during transfers of the neat liquid.[12][13]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For larger-scale operations, a chemical-resistant apron over the lab coat is necessary.
-
Respiratory Protection: While a fume hood is the primary control, a respirator with an organic vapor cartridge may be required for emergency situations like a large spill.[12][13]
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is paramount for ensuring safety and experimental reproducibility.
Protocol 4.1: Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Immediately transfer the compound to a designated, approved flammable materials storage cabinet.[14] The storage area must be cool, dry, and well-ventilated.[12][13]
-
Temperature Control: Store in a refrigerator rated for flammable materials at 2-8°C, as recommended for the compound's stability.[10]
-
Segregation: Store away from incompatible materials, particularly acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[7]
-
Inventory: Log the compound into the chemical inventory system with the date of receipt and assigned storage location.
Protocol 4.2: Preparation of Standard Solutions
This protocol is designed to be self-validating by incorporating steps that protect both the user and the material's isotopic integrity.
-
Pre-Experiment Setup:
-
Ensure all required PPE is worn correctly.
-
Verify the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware (e.g., volumetric flask, syringe, vials). All glassware must be oven-dried to eliminate residual water, a source of proton contamination.[2]
-
-
Inert Atmosphere Transfer:
-
Allow the sealed container of this compound to equilibrate to ambient temperature inside the fume hood before opening. This prevents atmospheric moisture from condensing inside the cold container.
-
For highest integrity, perform the transfer inside a glovebox with a dry nitrogen or argon atmosphere.[11]
-
If a glovebox is unavailable, flush the headspace of the container with a gentle stream of dry nitrogen or argon before withdrawing the liquid.
-
-
Aliquot Measurement and Dilution:
-
Use a clean, dry, gas-tight syringe that has been flushed with inert gas.[11]
-
Carefully withdraw the calculated volume of the neat liquid.
-
Dispense the liquid below the surface of the solvent in the volumetric flask to minimize volatilization.
-
Dilute to the final volume with a dry, aprotic solvent.
-
-
Final Preparation and Storage:
-
Cap the volumetric flask and mix by inversion.
-
If the solution is to be stored, transfer it to smaller, septum-sealed vials, flushing the headspace of each vial with inert gas before sealing.
-
Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the solutions in the same conditions as the neat material (2-8°C, flammable-safe refrigerator).[2]
-
Protocol 4.3: Waste Disposal
-
Waste Segregation: All waste containing this compound (unused solutions, contaminated consumables like gloves and pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container for flammable and corrosive organic liquids.
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill.
-
Disposal Request: Follow institutional guidelines for hazardous waste disposal. Do not pour any amount of this chemical down the drain.[7]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Personnel Exposure:
-
Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[8][15] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[7][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting, as this can cause perforation of the esophagus.[7] Rinse the mouth with water. Seek immediate medical attention.[7]
Spill Management:
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are eliminated.[16]
-
Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels or reactive absorbents like clay.[4][16]
-
Use non-sparking tools to collect the absorbed material into a labeled hazardous waste container.[4][16]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spill (>100 mL):
-
Evacuate the laboratory immediately.
-
Activate the fire alarm.
-
Call emergency services (e.g., 911) and the institutional Environmental Health & Safety (EHS) department.
-
Prevent re-entry to the area.
-
Fire Response:
-
For a small, containable fire, use a dry chemical or CO₂ fire extinguisher.
-
For any fire that is not immediately extinguishable, or if the container is directly involved, evacuate the area, activate the fire alarm, and call emergency services. Do not attempt to fight a large fire. Vapors can form explosive mixtures with air, and containers may explode when heated.[7][8]
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The Indispensable Role of Deuterated Compounds in Mass Spectrometry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Gold Standard in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has become the benchmark for its sensitivity and selectivity. However, the reliability of this powerful technique hinges on the effective management of analytical variability introduced during sample preparation and analysis.
Among the strategies to mitigate these variables, the use of internal standards is fundamental. A deuterated internal standard, a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H), is the undisputed gold standard for robust and reliable quantification. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process. This guide provides an in-depth exploration of the core principles, experimental methodologies, and critical applications of deuterated compounds in mass spectrometry, designed to empower researchers to achieve the highest levels of data integrity.
Part 1: The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). The core directive of IDMS is to introduce a known quantity of the deuterated standard into a sample at the earliest possible stage of preparation. This "spike-in" standard acts as a perfect mimic for the analyte. Any physical loss of the analyte during complex multi-step workflows—such as sample extraction, cleanup, or injection—will be mirrored by a proportional loss of the deuterated standard. Furthermore, variations in ionization efficiency within the mass spectrometer's source, a common issue known as matrix effects, will affect both the analyte and the standard equally.[1]
Consequently, while the absolute signal intensities of both compounds may fluctuate between samples, the ratio of the native analyte's signal to the deuterated standard's signal remains constant and directly proportional to the analyte's concentration. This normalization is the key to achieving unparalleled accuracy and precision in quantitative mass spectrometry.[1]
Caption: A workflow illustrating the principle of IDMS.
Part 2: The Anatomy of an Ideal Internal Standard
The effectiveness of an internal standard is dictated by how closely it can mimic the analyte of interest. Deuterated standards excel in this regard due to their unique properties.
Physicochemical Properties:
-
Chemical Equivalence: Deuterium is an isotope of hydrogen, meaning it has the same number of protons and electrons. This results in nearly identical chemical reactivity and properties, such as polarity and pKa, ensuring it behaves the same way during extraction and chromatography.[2]
-
Mass Differentiable: The additional neutron in deuterium gives it a greater mass (approx. 1 Da per deuterium atom) than hydrogen. This mass difference is easily resolved by a mass spectrometer, allowing the standard to be detected on a separate mass channel from the analyte.[3]
-
Stability: Deuterium is a stable, non-radioactive isotope, making it safe for routine laboratory use.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which enhances stability and is the basis for the kinetic isotope effect.[4]
Comparative Performance: While other types of internal standards exist, such as structural analogs or other stable isotope-labeled (SIL) compounds (e.g., ¹³C), deuterated standards often provide the best balance of performance, cost, and availability.
| Performance Metric | Deuterated Standard | ¹³C-Labeled Standard | Structural Analog IS |
| Co-elution | Nearly identical, may show a slight shift (Kinetic Isotope Effect).[5][6] | Virtually identical co-elution. | Different retention times, does not co-elute. |
| Matrix Effect Comp. | Excellent, as it co-elutes and experiences the same ionization effects. | Excellent, considered the most ideal for compensation. | Poor, as different elution times lead to different matrix environments. |
| Extraction Recovery | Identical to the analyte. | Identical to the analyte. | Similar, but can differ due to structural changes. |
| Isotopic Stability | High, but requires careful placement on non-exchangeable positions. | Extremely high, as the ¹³C is part of the molecular backbone. | Not applicable. |
| Synthesis & Cost | Generally more cost-effective and easier to synthesize. | Often more complex and expensive to synthesize. | Varies, but often readily available as a different chemical entity. |
Part 3: A Practical Workflow: Quantitative Bioanalysis
This section provides a self-validating protocol for the quantification of a small molecule drug in human plasma, a common application in pharmaceutical development.
Objective: To accurately determine the concentration of "Analyte X" in plasma samples using its deuterated analog, "Analyte X-d4," as an internal standard.
Step 1: Preparation of Standard Solutions Causality: Accurate preparation of stock and working solutions is the foundation of the entire quantitative assay. Any error here will propagate through all subsequent calculations.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Analyte X and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol).
-
Deuterated Standard Stock Solution (1 mg/mL): Prepare a stock solution of Analyte X-d4 in the same manner.
-
Calibration Standards: Perform serial dilutions of the Analyte Stock Solution to prepare a series of calibration standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Deuterated Standard Stock Solution to a concentration that provides a strong, stable signal in the mass spectrometer.
Step 2: Sample Preparation (Protein Precipitation) Causality: The goal is to remove interfering macromolecules (like proteins) from the biological matrix while efficiently extracting the analyte and internal standard. Adding the IS before this step ensures it accounts for any extraction variability.[7]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (or calibrator/QC).
-
Internal Standard Spiking: Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to every tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. This high ratio of organic solvent will cause proteins to denature and precipitate.
-
Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or a 96-well plate for analysis.
Step 3: LC-MS/MS Analysis Causality: Chromatographic separation resolves the analytes from other matrix components before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique fragmentation pattern for both the analyte and the standard.
-
LC Column: Use a reverse-phase C18 column suitable for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection: Inject 5-10 µL of the prepared supernatant.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Analyte X Transition: e.g., m/z 300.2 -> 150.1
-
Analyte X-d4 Transition: e.g., m/z 304.2 -> 150.1 (Note: fragment may be the same if deuterium is not on the fragmented portion) or 304.2 -> 154.1 (if deuterium is on the fragment).
-
Step 4: Data Processing and Quantification
-
Peak Integration: Integrate the peak areas for both the analyte and internal standard MRM transitions.
-
Calculate Response Ratio: For each sample, calculate the ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Generate Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting).
-
Quantify Unknowns: Use the regression equation from the calibration curve to determine the concentration of Analyte X in the unknown samples based on their measured response ratios.
Part 4: Advanced Applications and Key Phenomena
The utility of deuterium extends beyond simple quantification. Its unique properties are leveraged in several advanced mass spectrometry applications.
Hydrogen-Deuterium Exchange (HDX-MS)
HDX-MS is a powerful technique for probing the higher-order structure and conformational dynamics of proteins.[8][9] The principle is that amide hydrogens on the backbone of a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O.[10][11] The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and hydrogen bonding.[11]
-
Exposed/Flexible Regions: Amide hydrogens in flexible loops or on the protein surface exchange rapidly.
-
Buried/Structured Regions: Hydrogens buried within the protein core or involved in stable hydrogen bonds (like in alpha-helices and beta-sheets) exchange very slowly or not at all.
By measuring the rate and extent of deuterium uptake in different regions of the protein over time, scientists can map protein conformation, identify ligand binding sites, and study protein folding and unfolding.[9][11] The workflow involves exposing the protein to D₂O, quenching the exchange reaction by lowering the pH and temperature, digesting the protein into peptides, and analyzing the mass increase of each peptide by LC-MS.[10][12]
Caption: A diagram showing the key steps in an HDX-MS experiment.
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when a hydrogen atom is replaced with deuterium.[4] Because the C-D bond has a lower zero-point energy than the C-H bond, it requires more energy to break.[4] This results in reactions involving C-D bond cleavage being significantly slower (typically 6-10x) than the equivalent C-H bond cleavage.[4]
This phenomenon has two major implications in the context of mass spectrometry:
-
Drug Metabolism Studies: In drug development, if a drug is metabolized by an enzyme that breaks a C-H bond (e.g., via a Cytochrome P450 enzyme), replacing that hydrogen with deuterium can slow down its metabolism. This "deuterium shield" can improve a drug's pharmacokinetic properties, such as increasing its half-life or reducing the formation of toxic metabolites. Mass spectrometry is the key tool used to quantify the parent drug and its metabolites in these studies.
-
Chromatographic Isotope Effect: In reverse-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5][13] This is a subtle secondary KIE related to the weaker van der Waals interactions of C-D bonds compared to C-H bonds with the non-polar stationary phase. While this effect is usually small, it must be considered during method development to ensure robust integration and accurate quantification, especially if chromatographic resolution is very high.[5]
Metabolic Pathway and Flux Analysis
Deuterium labeling is also a valuable tool in metabolomics for tracing metabolic pathways.[14] By providing cells or organisms with a deuterium-labeled nutrient, such as D₂O or deuterated glucose, researchers can follow the incorporation of deuterium into various downstream metabolites.[15][16] This allows for the mapping of metabolic networks and the measurement of metabolic flux (i.e., the rate of turnover of molecules through a pathway), providing critical insights into cellular physiology in health and disease.[15]
Part 5: Critical Considerations and Troubleshooting
While powerful, the use of deuterated standards requires careful planning and validation.
-
Synthesis and Purity: The deuterated standard must have high chemical purity (>99%) and high isotopic enrichment (≥98%) to ensure it behaves consistently and to minimize the contribution of any unlabeled analyte present in the standard itself, which would bias results low.[2]
-
Position of Deuterium Labeling: It is critical that deuterium atoms are placed on stable, non-exchangeable positions within the molecule. Labeling on heteroatoms (e.g., -OH, -NH, -SH) should be avoided, as these deuterons can easily exchange with protons from the solvent, leading to a loss of the mass difference and compromising the assay.
-
Number of Deuterium Atoms: Typically, incorporating 3 to 6 deuterium atoms is ideal.[7][14] This provides a sufficient mass shift to move the standard's isotopic cluster away from that of the native analyte, preventing cross-talk or interference, especially for larger molecules.
-
Potential for H/D Back-Exchange: While C-D bonds are stable, care must be taken during sample storage and preparation to avoid harsh acidic or basic conditions that could promote back-exchange.[17]
Conclusion
Deuterated compounds are an indispensable tool in modern mass spectrometry, serving as the foundation for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to perfectly mimic the target analyte through complex sample preparation and analysis workflows allows for the robust correction of nearly all sources of analytical variability.[1] Beyond their role as the gold standard internal standard in isotope dilution mass spectrometry, their unique properties are leveraged in advanced applications to probe protein structures, investigate drug metabolism, and map complex biological pathways. While their implementation requires careful synthesis and validation, the unparalleled benefits in data integrity and confidence make deuterated compounds a critical asset for decision-making in research and regulated drug development.
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Introduction to Kinetic Isotope Effect (KIE) of Deuterated Compounds
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists Focus: Mechanism, Experimental Validation, and Therapeutic Application
Executive Summary: The Deuterium Switch
In modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium (
By exploiting the mass difference between protium (
Mechanistic Foundation: Quantum Origins of KIE
The KIE is not a chemical reactivity change in the traditional steric or electronic sense; it is a vibrational phenomenon rooted in the Zero Point Energy (ZPE) of the bond.
The vibrational Theory
According to the harmonic oscillator model, the vibrational frequency (
Where:
- = force constant (bond stiffness, effectively identical for C-H and C-D).
- = reduced mass.
Since deuterium (mass
Activation Energy and ZPE
The ground state energy (ZPE) is defined as
-
C-H Bond: Higher frequency
Higher ZPE. -
C-D Bond: Lower frequency
Lower ZPE.
In the transition state (TS) for bond cleavage, the bond is essentially breaking, and the vibrational difference between isotopes diminishes or vanishes. Consequently, the activation energy (
Thermodynamic Consequence:
Primary vs. Secondary KIE
-
Primary KIE (
): Occurs when the bond to the isotope is broken or formed in the rate-determining step (RDS).[5]-
Magnitude:
(can be higher with tunneling). -
Application: Blocking CYP450 oxidative metabolism (e.g., C-H hydroxylation).
-
-
Secondary KIE (
): Occurs when the isotope is adjacent to the reaction center (no bond breaking).-
Magnitude:
. -
Mechanism: Driven by hybridization changes (
) or hyperconjugation.
-
Visualization: Potential Energy Surface
Figure 1: Energy profile showing the lower Zero Point Energy of the C-D bond, resulting in a larger activation energy barrier compared to C-H.[4]
The Deuterium Switch in Drug Design[2][5][7]
Metabolic Hotspots
The primary application of KIE is to attenuate metabolism at "metabolic hotspots"—positions vulnerable to CYP450-mediated oxidation (e.g.,
Strategic Rule: Deuteration is only effective if the C-H bond cleavage is the Rate-Determining Step (RDS) . If metabolite release or enzyme binding is the RDS, deuteration will have no impact on clearance (Metabolic Switching).
Case Study: Deutetrabenazine (Austedo®)
Tetrabenazine, used for Huntington’s chorea, suffers from rapid metabolism via CYP2D6-mediated
The Modification:
Replacement of six hydrogens with deuterium on the two methoxy groups (
Table 1: Comparative Pharmacokinetics (Human)
| Parameter | Tetrabenazine | Deutetrabenazine | Impact |
| Metabolic Pathway | CYP2D6 | CYP2D6 | Rate slowed via Primary KIE |
| Half-Life ( | ~4.8 hours | ~8.6 hours | ~2x Extension |
| Dosing Frequency | 3x Daily | 2x Daily | Improved Adherence |
| High (Peak/Trough spikes) | Blunted | Reduced Adverse Events (Akathisia) | |
| Active Metabolites | Deuterated | Preserved Potency |
Experimental Framework: Measuring KIE
To validate a deuterium strategy, one must experimentally determine the KIE. The Intermolecular Competition Experiment is the gold standard for precision, minimizing errors from temperature or concentration fluctuations.
Protocol: Intermolecular Competition (KIE Determination)
Objective: Determine
Materials:
-
Substrate-H (Proteo)
-
Substrate-D (Deutero, >98% D-incorporation)
-
Reagent/Catalyst (e.g., Liver Microsomes, CYP recombinant enzyme)
-
Internal Standard (for MS quantification)
Workflow Steps:
-
Preparation: Prepare a stock solution containing an equimolar (1:1) mixture of Substrate-H and Substrate-D.
-
Initiation: Add the mixture to the reaction system (e.g., microsomes + NADPH regenerating system) at
. -
Sampling (Low Conversion):
-
Crucial Step: Stop the reaction at low conversion (<10-20%) .
-
Reasoning: At high conversion, the pool becomes enriched in the slower-reacting isotope (D), skewing kinetics.
-
-
Quenching: Quench aliquots immediately with ice-cold acetonitrile or methanol.
-
Analysis: Analyze the ratio of products (
) or the change in starting material ratio ( ) via LC-MS/MS or NMR. -
Calculation: For low conversion (
), the KIE is approximated by the product ratio normalized to the starting material ratio ( ):
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for Intermolecular Competition Assay to determine intrinsic KIE.
Data Interpretation & Decision Matrix
When analyzing KIE data, the magnitude of
| KIE Value ( | Interpretation | Strategic Implication |
| ~ 1.0 | No Isotope Effect | C-H cleavage is not the rate-determining step. Deuteration will fail to improve stability. |
| 1.0 - 2.0 | Secondary KIE or Masked | Likely a secondary effect or other steps (binding/release) are partially rate-limiting. |
| > 2.0 | Primary KIE | C-H cleavage is the RDS. Strong candidate for PK optimization. |
| > 10.0 | Tunneling Effect | Quantum tunneling is occurring. Exceptional stabilization potential. |
Metabolic Switching Risk
A high KIE (>5) effectively "blocks" the primary metabolic route. Researchers must verify that this does not shunt metabolism toward a toxic secondary pathway (e.g., forming a reactive quinone or epoxide).
Validation Protocol: Always perform Metabolite Identification (MetID) on the deuterated compound to ensure the metabolic profile remains clean.
Future Frontiers
Beyond metabolic stability, KIE is expanding into:
-
Chiral Switching: Deuteration at a chiral center can prevent racemization (e.g., stabilizing the active
-enantiomer of a drug that racemizes via proton abstraction). -
Toxicity Reduction: If a specific metabolite causes toxicity (e.g., aldehyde formation), deuteration can suppress its formation specifically, independent of total clearance.
References
-
Vertex Pharmaceuticals. (2010). The kinetic isotope effect in the search for deuterated drugs.[1][2][4][6][7][8] PubMed. Link
-
Teva Pharmaceuticals. (2017). Deutetrabenazine (Austedo) FDA Prescribing Information. FDA Access Data. Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. Link
-
Simmons, E. M., & Hartwig, J. F. (2012).[9] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie.[9] Link
-
Donafenib Approval. (2021).[10] Donafenib (Deuterated Sorafenib) Approval in China for HCC.[10] Zelgen Biopharmaceuticals. Link
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Methodological & Application
Application Note: Quantitative Analysis of Primary Amines Using 3-Aminopentane-d5 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry.
Section 1: A Paradigm for Precision - The Role of Isotope Dilution in Quantitative Analysis
In the landscape of quantitative analysis, particularly within complex matrices encountered in pharmaceutical and bioanalytical research, achieving high accuracy and precision is paramount. The internal standard method is a cornerstone technique used to correct for variations in sample preparation, injection volume, and instrument response.[1] This approach involves adding a fixed amount of a non-native compound—the internal standard (IS)—to every sample, calibrator, and quality control.[2] Quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively normalizing many sources of analytical error.[3][4]
The gold standard within this methodology is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled (SIL) version of the analyte as the internal standard.[5][6] SIL standards are chemically and physically almost identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[7][8] This near-perfect chemical mimicry provides superior correction for matrix effects, such as ion suppression or enhancement, which are significant challenges in mass spectrometry.[9] 3-Aminopentane-d5, a deuterated analog of 3-aminopentane, is an exemplary SIL internal standard for the precise quantification of its parent compound and other structurally related short-chain primary amines.[10]
Section 2: The Ideal Internal Standard: Physicochemical Rationale for this compound
The selection of an internal standard is the most critical decision in developing a robust quantitative method.[11][12] An ideal IS should not be present in the sample matrix, must be chemically stable, and exhibit chromatographic and mass spectrometric behavior that closely mirrors the analyte.[3]
Why is a Deuterated Standard Superior? Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[5] Replacing hydrogen atoms with deuterium results in a compound with a higher mass but nearly identical physicochemical properties, including polarity, volatility, and reactivity.[13] This ensures that the analyte and the SIL-IS co-elute during chromatographic separation and experience the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[8][14] The mass spectrometer can easily differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio, allowing for independent quantification.[15]
Table 1: Comparative Physicochemical Properties
| Property | 3-Aminopentane (Analyte) | This compound (Internal Standard) | Causality and Significance |
| Chemical Formula | C₅H₁₃N | C₅H₈D₅N | The mass difference (5 Da) allows for clear differentiation in the MS without significantly altering chemical behavior.[16] |
| Molecular Weight | 87.16 g/mol [17] | Approx. 92.19 g/mol [16] | Enables distinct m/z values for selective ion monitoring (SIM). |
| Boiling Point | 89-91 °C[18] | Nearly identical to analyte | Ensures similar behavior during GC injection and elution. |
| Density | 0.748 g/mL at 25 °C[18] | Nearly identical to analyte | Similar physical properties ensure consistent behavior during sample preparation and extraction. |
| pKa | 10.59[18] | Nearly identical to analyte | Ensures both compounds exist in the same ionic state during pH-dependent extractions (e.g., Liquid-Liquid Extraction). |
| Reactivity | Primary Amine | Primary Amine | Both compounds will undergo similar derivatization reactions if required for improved chromatography. |
The use of this compound provides a self-validating system; any unexpected loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, keeping their ratio constant and ensuring the integrity of the final quantitative result.[19]
Section 3: Experimental Protocol for Quantitative GC-MS Analysis
This protocol provides a robust framework for the quantification of 3-aminopentane in a biological matrix (e.g., plasma) using this compound as an internal standard.
Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of standards.
-
Analyte Primary Stock (1 mg/mL): Accurately weigh 10 mg of 3-aminopentane and dissolve in 10 mL of methanol in a Class A volumetric flask.
-
Internal Standard Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a Class A volumetric flask.
-
Analyte Working Solutions (Calibration Curve): Perform serial dilutions of the Analyte Primary Stock with methanol to prepare a series of working solutions for calibration standards (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µg/mL).
-
Internal Standard Working Solution (ISWS): Dilute the Internal Standard Primary Stock with methanol to a final concentration that will yield a robust detector response (e.g., 1 µg/mL). This concentration should be consistent across all samples.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal is to efficiently extract the analyte and IS from the matrix while minimizing interferences.
-
Sample Aliquoting: To 100 µL of each sample (blank matrix, calibration standards, and unknown samples) in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (ISWS).
-
Basification: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to each tube and vortex briefly. This deprotonates the amine group, making it less water-soluble and more amenable to extraction into an organic solvent.
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or a hexane:isoamyl alcohol mixture).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.
-
Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean GC vial.
-
Injection: Inject 1 µL of the extract into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform for this type of analysis. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good peak shape for amines and general-purpose separation. |
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the analyte and IS. |
| Injection Mode | Split (e.g., 10:1) | Prevents column overloading and ensures sharp peaks. Adjust as needed based on concentration. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 2 min) | A starting point for achieving baseline separation from matrix components.[20] |
| MS System | Agilent 5977A or equivalent | Provides the necessary sensitivity and selectivity. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization.[21] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns.[21] |
| Acquisition Mode | Selective Ion Monitoring (SIM) | Dramatically increases sensitivity and selectivity by monitoring only specific ions of interest. |
| Quantifier Ion (Analyte) | To be determined (e.g., m/z 58) | Typically a stable and abundant fragment ion unique to the analyte. |
| Qualifier Ion (Analyte) | To be determined (e.g., m/z 44) | A second ion used to confirm identity by maintaining a constant ratio with the quantifier. |
| Quantifier Ion (IS) | To be determined (e.g., m/z 63) | The corresponding quantifier ion for the deuterated standard. |
Note: Specific quantifier and qualifier ions must be determined empirically by injecting pure standards and examining their mass spectra.
Section 4: Data Analysis, Interpretation, and Workflow
Quantitative analysis relies on the construction of a calibration curve.
-
Peak Integration: The instrument software integrates the peak area for the quantifier ion of the analyte and the quantifier ion of the internal standard in each chromatogram.
-
Response Ratio Calculation: For each calibration standard, a Response Ratio (RR) is calculated:
-
RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Calibration Curve Construction: A calibration curve is generated by plotting the Response Ratio (y-axis) against the known concentration of the analyte in the standards (x-axis).[4] A linear regression analysis is performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.99 is typically required.
-
Quantification of Unknowns: The Response Ratio is calculated for each unknown sample. The concentration of the analyte is then determined by solving the regression equation for x:
-
Concentration (x) = (Response Ratio (y) - y-intercept (c)) / slope (m)
-
Workflow Visualization
Section 5: The Imperative of Method Validation
A quantitative method is only reliable if it has been thoroughly validated.[22] Validation demonstrates that the method is suitable for its intended purpose.[4] Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[23] | R² ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. Assessed using Quality Control (QC) samples at multiple concentrations.[23] | Mean value within ±15% of the nominal value. |
| Precision | The degree of agreement among individual test results. Measured as intra-day (repeatability) and inter-day (intermediate precision) variation.[23] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[23] | Typically the lowest point on the calibration curve. |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[11] | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting components from the sample matrix.[9] | Assessed by comparing the response in matrix vs. neat solution. The SIL-IS should compensate for this. |
Section 6: Troubleshooting Common Issues
// Solutions node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_GC [label="Verify Instrument Performance"]; Sol_Extract [label="Review & Optimize\nExtraction Protocol"]; Sol_Stability [label="Assess Analyte Stability"]; Sol_Pipette [label="Verify Pipetting & Dilutions"]; Sol_Matrix [label="Dilute Sample or Improve Cleanup"];
GC_Issue -> Sol_GC; Extraction_Fail -> Sol_Extract; Analyte_Degrade -> Sol_Stability; IS_Error -> Sol_Pipette; Prep_Inconsistency -> Sol_Pipette; Standard_Error -> Sol_Pipette; Matrix_Effect -> Sol_Matrix; } enddot Caption: A logical flowchart for troubleshooting common GC-MS quantification issues.
Section 7: References
-
Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Retrieved from Alfa Chemistry website.[11]
-
Welch Materials, Inc. (2025, January 23). The Selection of Internal Standards in the Absence of Isotopes. Retrieved from WelchLab website.[7]
-
Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from Crawford Scientific website.[2]
-
Fiveable. (2025, August 15). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Retrieved from Fiveable website.[24]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from Mason Technology website.[3]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. website.[9]
-
Grokipedia. (n.d.). 3-Aminopentane. Retrieved from Grokipedia website.[17]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from OSTI.GOV.[25]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. website.[5]
-
National Centre for Nuclear Research. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from National Centre for Nuclear Research website.[26]
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Unklesbay, K., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed, 46(21), 11621-8.[19]
-
Unklesbay, K., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC.[27]
-
Welch Materials, Inc. (2025, January 23). The Selection of Internal Standards in the Absence of Isotopes. Retrieved from WelchLab website.[7]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from Wikipedia website.[28]
-
LGC Standards. (n.d.). 3-Aminopentane-2,2,3,4,4-d5. Retrieved from LGC Standards website.[29]
-
BenchChem. (2025, December). Protocol for Using Deuterated Standards in Mass Spectrometry. Retrieved from BenchChem website.
-
ThalesNano. (n.d.). Deuteration. Retrieved from ThalesNano website.[13]
-
ChemicalBook. (2026, January 13). 3-Aminopentane. Retrieved from ChemicalBook website.[18]
-
Obeagu, E. I., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 2(10), 1-6.[8]
-
Alzweiri, M., et al. (2025, August 7). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate.[30]
-
BenchChem. (n.d.). 3-Aminopentane | 616-24-0. Retrieved from BenchChem website.
-
Thermo Fisher Scientific. (n.d.). Advanced Internal Standard Techniques for Quantitation. Retrieved from Thermo Fisher Scientific website.[6]
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Cheméo. (n.d.). Chemical Properties of 3-Pentanamine (CAS 616-24-0). Retrieved from Cheméo website.[31]
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Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from Chemistry LibreTexts website.[1]
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Simson Pharma. (2025, May 29). Deuterated Compounds. Retrieved from Simson Pharma website.
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Straka, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC.[15]
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Snow, N. H. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC.[14]
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MedchemExpress.com. (n.d.). Pentan-3-amine-d5 | Stable Isotope. Retrieved from MedchemExpress.com website.[10]
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U.S. Environmental Protection Agency. (2014, July). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from EPA website.[32]
-
Marshall University. (2014, October 22). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Retrieved from Marshall University website.[4]
-
Royal Society of Chemistry. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Retrieved from RSC Publishing website.[20]
-
Apollo Scientific. (n.d.). 3-Aminopentane 616-24-0. Retrieved from Apollo Scientific website.[33]
-
PubChem. (n.d.). 3-Aminopentane-2,4-dione. Retrieved from PubChem website.[34]
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Guidechem. (n.d.). 3-Aminopentane 616-24-0 wiki. Retrieved from Guidechem website.[35]
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ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS?. Retrieved from ResearchGate website.[36]
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Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from Santa Cruz Biotechnology website.[16]
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Pharmaffiliates. (n.d.). CAS No : 1219802-43-3| Chemical Name : this compound. Retrieved from Pharmaffiliates website.[37]
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from Impactfactor website.[22]
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Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC.[23]
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Kim, Y., et al. (2018). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. PMC.[21]
-
Chen, P., et al. (2022). Analysis of six aromatic amines in the mainstream smoke of tobacco products. Scientific Reports, 12(1), 6046.[38]
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PubChem. (n.d.). 3-Aminopentane-1,3,5-triol. Retrieved from PubChem website.[39]
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Wikipedia. (n.d.). 3-Aminopentane. Retrieved from Wikipedia website.[40]
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Straka, M., et al. (2021, August 6). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Vide Leaf.[41]
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Topic: Derivatization of 3-Aminopentane-d5 for Improved Chromatographic Separation
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quantitative analysis of small, polar molecules like 3-aminopentane by gas or liquid chromatography is fraught with challenges, including poor peak shape, low volatility, and insufficient retention. This application note provides a detailed guide to overcoming these obstacles through chemical derivatization. We present two robust protocols for the acylation of 3-aminopentane, using trifluoroacetic anhydride (TFAA) and pentafluorobenzoyl chloride (PFBCl) as derivatizing agents. A core focus of this guide is the integration of a deuterated internal standard, 3-aminopentane-d5, to achieve the highest levels of accuracy and precision through isotope dilution mass spectrometry. This document is intended to provide researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, step-by-step instructions necessary to implement these methods for reliable and sensitive quantification of 3-aminopentane in various matrices.
The Analytical Challenge of Small, Polar Amines
Primary amines are a class of organic compounds that are fundamental in numerous biological and chemical processes. However, their inherent physicochemical properties make them notoriously difficult to analyze using standard chromatographic techniques.
The Case of 3-Aminopentane
3-Aminopentane, a simple primary amine, exemplifies these challenges. Its high polarity, stemming from the amino group, and its low molecular weight contribute to several analytical issues:
-
High Polarity: The lone pair of electrons on the nitrogen atom and the active hydrogens of the amino group make 3-aminopentane prone to strong interactions with active sites within a gas chromatography (GC) system, such as silanol groups on the column or inlet liner. This leads to significant peak tailing, reduced column efficiency, and poor reproducibility.[1][2]
-
Low Volatility: Small amines have relatively low boiling points, but their polarity can hinder their efficient transfer into the gas phase, which is a prerequisite for GC analysis.[3]
-
Poor Retention in Reversed-Phase LC: In high-performance liquid chromatography (HPLC), particularly in the common reversed-phase mode, small polar molecules like 3-aminopentane are often poorly retained, eluting at or near the solvent front, which makes their quantification unreliable.[4]
The Rationale for Derivatization
Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for chromatographic analysis.[5] For primary amines like 3-aminopentane, the primary goal is to replace the active, polar hydrogen atoms on the amino group with a less polar, more stable functional group. This transformation yields several significant advantages:
-
Increased Volatility and Thermal Stability: The resulting derivatives are more volatile and less prone to thermal degradation, making them ideal for GC analysis.[5]
-
Improved Peak Shape: Derivatization masks the polar amino group, reducing interactions with the stationary phase and leading to sharper, more symmetrical peaks.
-
Enhanced Sensitivity: By introducing specific functional groups, particularly those containing fluorine atoms, the sensitivity of detection can be dramatically increased, especially with an electron capture detector (ECD) or through the generation of specific ions in mass spectrometry (MS).[6]
-
Improved Separation: Derivatization can accentuate the structural differences between similar amines, leading to better chromatographic resolution.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
For the most accurate and precise quantification, the use of a stable isotope-labeled internal standard is indispensable.[7] this compound, where five hydrogen atoms have been replaced by deuterium, serves as the ideal internal standard for the analysis of 3-aminopentane.
Principle of Isotope Dilution
The power of using a deuterated internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the sample at the very beginning of the sample preparation process. Because the deuterated standard is chemically almost identical to the analyte, it will behave in the same manner throughout the entire analytical workflow, including extraction, derivatization, and injection.[7] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
Advantages of a Co-eluting, Deuterated Internal Standard
-
Correction for Matrix Effects: In complex matrices, other components can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization.[8]
-
Compensation for Analytical Variability: Variations in sample extraction recovery, injection volume, and instrument response are all corrected for because the ratio of the analyte's signal to the internal standard's signal remains constant.[9] This leads to highly precise and reproducible results.
Derivatization Strategies for 3-Aminopentane
Acylation, the replacement of an active hydrogen with an acyl group, is a common and effective derivatization technique for primary amines.[5] We will focus on two highly effective acylating agents.
Trifluoroacetic Anhydride (TFAA)
TFAA is a highly reactive reagent that readily forms stable trifluoroacetamide derivatives with primary amines.[6] The introduction of the trifluoroacetyl group significantly increases the volatility of 3-aminopentane and improves its chromatographic behavior.[6] The fluorine atoms also provide a distinct mass signature, which is beneficial for mass spectrometric detection.[10]
Pentafluorobenzoyl Chloride (PFBCl)
PFBCl is another powerful derivatizing agent that reacts with primary amines to form pentafluorobenzamide derivatives.[11][12] These derivatives are particularly well-suited for analysis by GC with an electron capture detector (GC-ECD) due to the high electron affinity of the pentafluorobenzoyl group, which allows for exceptionally sensitive detection.[13] They are also readily analyzed by GC-MS.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of 3-aminopentane, incorporating this compound as the internal standard.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 3-Aminopentane | ≥99% | Sigma-Aldrich |
| This compound | ≥98% isotopic purity | Santa Cruz Biotechnology[14] |
| Trifluoroacetic anhydride (TFAA) | ≥99% | Sigma-Aldrich |
| Pentafluorobenzoyl chloride (PFBCl) | ≥99% | Sigma-Aldrich |
| Ethyl Acetate | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hexane | Anhydrous, ≥99% | Sigma-Aldrich |
| Sodium Bicarbonate | ACS Reagent Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q |
| Reaction Vials (2 mL) | PTFE-lined caps | Agilent Technologies |
| Heating Block/Oven | VWR | |
| Nitrogen Evaporation System | Organomation |
Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol is designed for robust and routine analysis by GC-MS.
Workflow Diagram:
Caption: Acylation of 3-Aminopentane with TFAA.
-
Expected Mass Shift:
-
3-Aminopentane (Analyte): MW = 87.16 g/mol → Derivative MW = 183.17 g/mol (Mass shift of +96.01)
-
This compound (IS): MW = 92.19 g/mol → Derivative MW = 188.20 g/mol (Mass shift of +96.01)
-
Protocol 2: Derivatization with Pentafluorobenzoyl Chloride (PFBCl)
This protocol is optimized for high-sensitivity analysis, particularly with a GC-ECD.
Step-by-Step Procedure:
-
Sample Preparation and Spiking: Follow steps 1 and 2 from the TFAA protocol.
-
Buffering: Add 500 µL of a 10% aqueous sodium bicarbonate solution to the vial. The basic pH is necessary to neutralize the HCl byproduct of the reaction. [11]3. Reagent Addition: Add 200 µL of a solution of 10% PFBCl in hexane.
-
Reaction: Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.
-
Phase Separation: Centrifuge the vial briefly to separate the aqueous and organic layers.
-
Extraction: Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Evaporation (Optional): If concentration is needed, the hexane can be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume.
-
Analysis: Inject the organic layer into the GC system.
-
Expected Mass Shift:
-
3-Aminopentane (Analyte): MW = 87.16 g/mol → Derivative MW = 281.24 g/mol (Mass shift of +194.08)
-
This compound (IS): MW = 92.19 g/mol → Derivative MW = 286.27 g/mol (Mass shift of +194.08)
-
Analytical Method Parameters (GC-MS)
The following are suggested starting conditions for a standard GC-MS system. Optimization will be required for your specific instrumentation and application.
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Suggested SIM Ions for Quantification:
| Derivative | Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| TFAA | 3-Aminopentane | 140 | 114, 57 |
| This compound | 144 | 119, 60 | |
| PFBCl | 3-Aminopentane | 195 | 281, 86 |
| This compound | 195 | 286, 91 |
Expected Results and Discussion
Improved Peak Shape and Resolution
Upon derivatization, a significant improvement in chromatographic performance is expected. The resulting N-(pentan-3-yl)-2,2,2-trifluoroacetamide or N-(pentan-3-yl)-2,3,4,5,6-pentafluorobenzamide is much less polar than the parent amine. This will result in sharp, symmetrical peaks with minimal tailing, leading to better resolution and more reliable integration.
Accurate Quantification
By plotting a calibration curve of the peak area ratio (Analyte/Internal Standard) versus the concentration of the analyte, highly accurate and precise quantification can be achieved. The use of this compound ensures that any variability introduced during the sample preparation and analysis is effectively normalized.
Potential for Chiral Separation
3-Aminopentane is achiral. However, for related chiral amines, derivatization is a key step in their enantiomeric separation. Chiral derivatizing agents can be used to form diastereomers that can be separated on a non-chiral GC column. [15]Alternatively, the achiral derivatives formed by TFAA or PFBCl can be separated on a chiral stationary phase column, which may offer improved resolution compared to the underivatized enantiomers. [15][16]
Conclusion
The analysis of 3-aminopentane presents significant chromatographic challenges due to its polarity and volatility. Chemical derivatization via acylation with TFAA or PFBCl is a highly effective strategy to overcome these issues, leading to improved peak shape, increased sensitivity, and robust chromatographic performance. The concurrent use of a deuterated internal standard, this compound, within an isotope dilution mass spectrometry framework, provides the highest level of analytical confidence, correcting for matrix effects and procedural variability. The protocols detailed in this application note offer a validated and reliable pathway for the accurate quantification of 3-aminopentane in complex research and development settings.
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Kamal, M. M., et al. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link]
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Application Notes and Protocols for the Bioanalysis of 3-Aminopentane-d5 in Biological Matrices
Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
In the landscape of modern drug discovery and development, the accurate quantification of analytes in complex biological matrices such as plasma, serum, and urine is a cornerstone of robust pharmacokinetic and toxicokinetic studies. The challenges inherent in bioanalysis, primarily arising from the variability of the sample matrix, necessitate a rigorous approach to sample preparation and analysis. One of the most significant hurdles is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal.[1][2][3][4] To mitigate these effects and ensure the accuracy and precision of quantitative data, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[5][6][7]
3-Aminopentane-d5, a deuterated analog of 3-aminopentane, serves as an ideal internal standard for the quantification of its non-labeled counterpart or other structurally similar small primary amines. By incorporating five deuterium atoms, this compound is chemically and physically almost identical to the analyte of interest, ensuring that it behaves similarly during all stages of sample preparation and analysis, including extraction, chromatography, and ionization.[5] This co-eluting, chemically analogous internal standard experiences the same matrix effects and procedural losses as the analyte, allowing for reliable correction and, therefore, highly accurate and precise quantification.[6][7][8]
This comprehensive guide provides detailed application notes and protocols for the sample preparation of this compound in common biological matrices. We will explore three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each method, we will delve into the underlying principles, provide step-by-step protocols, and discuss the critical parameters that ensure a self-validating and robust bioanalytical workflow, in alignment with regulatory expectations such as those from the U.S. Food and Drug Administration (FDA).[9][10][11][12][13]
Physicochemical Properties of 3-Aminopentane: The Foundation of Method Development
A thorough understanding of the physicochemical properties of 3-aminopentane is fundamental to designing effective sample preparation strategies. These properties dictate its behavior in different solvents and its interaction with various solid phases.
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₅H₁₃N | A small, relatively non-polar molecule. |
| Molecular Weight | 87.16 g/mol [14][15] | Influences its volatility and diffusion characteristics. |
| Boiling Point | 89-91 °C[14][15] | Indicates its volatility; relevant for evaporation steps. |
| pKa | 10.59[14] | As a primary amine, it will be predominantly protonated (positively charged) at physiological pH and in acidic solutions. This is a key factor for ion-exchange SPE and pH-driven LLE. |
| Water Solubility | Soluble[15] | Its solubility is pH-dependent; it is more soluble in acidic aqueous solutions. |
| Physical State | Liquid[14][15] | Standard handling procedures for liquids apply. |
I. Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples, particularly plasma and serum.[16][17] The principle involves the addition of a water-miscible organic solvent or an acid to the sample, which reduces the solvation capacity for proteins, causing them to denature and precipitate.[18][19] This technique is often favored in early-stage drug discovery for its speed and cost-effectiveness.
Causality in Experimental Choices for PPT:
The choice of precipitating agent is critical. Acetonitrile is widely used as it generally leads to cleaner extracts compared to methanol.[19] The ratio of the precipitating solvent to the sample volume is a key parameter to optimize, with a 3:1 or 4:1 ratio being common to ensure complete protein removal.[19] For basic compounds like 3-aminopentane, the addition of a small amount of acid to the precipitation solvent can improve the recovery of the analyte by ensuring it remains in its protonated, more soluble form in the supernatant.
Detailed Protocol for Protein Precipitation of this compound in Human Plasma
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
This compound internal standard stock solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 1% (v/v) in ACN
-
Centrifuge capable of >10,000 x g
-
96-well protein precipitation plates (optional, for high-throughput)[19]
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each plasma sample.
-
Precipitation: Add 300 µL of cold (4 °C) acetonitrile containing 1% formic acid to each sample. The cold temperature can enhance protein precipitation.[18]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity and ensure solvent compatibility with the mobile phase, evaporate the supernatant to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizing the PPT Workflow
Caption: Workflow for Protein Precipitation.
II. Liquid-Liquid Extraction (LLE): A Classic Technique for Cleaner Samples
Liquid-liquid extraction is a sample cleanup technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[20][21] For basic compounds like 3-aminopentane, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be significantly above the pKa of the amine (pKa ≈ 10.59), the compound will be in its neutral, more lipophilic form, facilitating its extraction into an organic solvent.
Causality in Experimental Choices for LLE:
The selection of the organic solvent is paramount and is based on the polarity of the analyte and its immiscibility with water. For a small amine like 3-aminopentane, solvents such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol are often good choices.[22][23] The pH of the aqueous sample must be adjusted to >11 to ensure the deprotonation of the 3-aminopentane. A back-extraction step into an acidic aqueous phase can be employed for further cleanup and concentration.[24]
Detailed Protocol for Liquid-Liquid Extraction of this compound in Human Urine
Materials:
-
Human urine
-
This compound internal standard stock solution
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH), 1 M
-
Hydrochloric acid (HCl), 0.1 M
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Aliquot 500 µL of human urine into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution.
-
pH Adjustment: Add 100 µL of 1 M NaOH to basify the sample to a pH > 11.
-
Extraction: Add 1 mL of MTBE to the sample.
-
Vortexing: Vortex vigorously for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Back-Extraction (Optional): To the collected organic phase, add 100 µL of 0.1 M HCl. Vortex for 2 minutes and centrifuge. The protonated this compound will transfer to the acidic aqueous phase, leaving many neutral interferences behind in the organic layer.
-
Final Sample Preparation: Transfer the acidic aqueous layer for LC-MS/MS analysis. Alternatively, evaporate the organic phase from step 7 to dryness and reconstitute in the mobile phase.
Visualizing the LLE Workflow
Caption: Workflow for Liquid-Liquid Extraction.
III. Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Cleanliness
Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[25][26][27][28] For the extraction of 3-aminopentane, a cationic primary amine, a strong cation exchange (SCX) SPE sorbent is the most appropriate choice.
Causality in Experimental Choices for SPE:
The principle of SCX SPE relies on the electrostatic interaction between the positively charged analyte and the negatively charged functional groups of the sorbent.[29]
-
Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with an acidic buffer (e.g., phosphate buffer at pH 6) to ensure the sorbent is in the correct ionic state.
-
Loading: The pre-treated sample (acidified to ensure the analyte is protonated) is loaded onto the cartridge. The positively charged this compound binds to the negatively charged sorbent.
-
Washing: A series of washes with a weak organic solvent or a buffer is performed to remove neutral and acidic interferences.
-
Elution: The analyte of interest is eluted by using a solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol) that neutralizes the charge on the analyte, disrupting its interaction with the sorbent.[30]
Detailed Protocol for Solid-Phase Extraction of this compound from Serum
Materials:
-
Human serum
-
This compound internal standard stock solution
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol, HPLC grade
-
Deionized water
-
Phosphoric acid
-
Ammonium hydroxide
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of serum, add 20 µL of the this compound internal standard and 500 µL of 2% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SCX cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Equilibrate with 1 mL of 2% phosphoric acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% phosphoric acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvents.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizing the SPE Workflow
Caption: Workflow for Solid-Phase Extraction.
Summary of Method Performance Characteristics
The choice of sample preparation technique will depend on the specific requirements of the assay, such as required sensitivity, throughput, and the complexity of the biological matrix.
| Technique | Typical Recovery | Matrix Effect | Throughput | Selectivity |
| Protein Precipitation | 80-100% | High | High | Low |
| Liquid-Liquid Extraction | 70-95% | Moderate | Moderate | Moderate |
| Solid-Phase Extraction | >90% | Low | Moderate | High |
Conclusion: A Foundation for Robust Bioanalysis
The selection and optimization of a sample preparation technique are critical for the development of a robust and reliable bioanalytical method. For the quantification of small primary amines using a deuterated internal standard like this compound, Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction each offer distinct advantages. By understanding the physicochemical properties of the analyte and the principles behind each technique, researchers can develop self-validating protocols that yield high-quality data, forming a solid foundation for regulatory submissions and advancing drug development programs. The protocols provided herein serve as a comprehensive starting point for method development, with the understanding that further optimization may be required based on the specific matrix and analytical instrumentation.
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- 16. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 17. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 18. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
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- 25. affinisep.com [affinisep.com]
- 26. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 27. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. mdpi.com [mdpi.com]
Application Note: 3-Aminopentane-d5 in Metabolic Pathway Studies and Quantitative Bioanalysis
Introduction & Scope
3-Aminopentane (1-ethylpropylamine) is a secondary alkyl amine motif frequently encountered in pharmaceutical intermediates and as a structural fragment in bioactive molecules. In metabolic assays, the precise tracking of this moiety is critical for understanding oxidative deamination pathways and intrinsic clearance (
3-Aminopentane-d5 (typically labeled at the 2,2,3,4,4-positions) serves two critical functions in modern drug development:
-
Mechanistic Probe (Metabolic Stability): It allows researchers to quantify the Deuterium Kinetic Isotope Effect (KIE) to determine if C-H bond abstraction at the
-carbon is the rate-limiting step in metabolic clearance. -
Stable Isotope-Labeled Internal Standard (SIL-IS): It provides the gold standard for correcting matrix effects, ionization suppression, and extraction variability during LC-MS/MS quantification of the unlabeled analyte.
This guide details the protocols for utilizing this compound in both mechanistic elucidation and quantitative bioanalysis.
Chemical Background & Mechanism[1]
The Deuterium Isotope Effect (DIE)
Metabolism of aliphatic amines like 3-aminopentane is predominantly mediated by Cytochrome P450 (CYP450) enzymes (specifically CYP2B and CYP1A subfamilies) via oxidative deamination .
The reaction proceeds through the abstraction of the
-
Unlabeled Reaction:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Deuterated Reaction (d5):
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Because the C-D bond is stronger than the C-H bond (lower zero-point energy), replacing the
Visualization of Metabolic Pathway
The following diagram illustrates the oxidative deamination pathway and the specific site of deuterium loss.
Figure 1: Oxidative Deamination Pathway.[1][2][3][4][5][6][7][8][9][10] Note that the deuterium at the C3 position is lost during the formation of the ketone.
Protocol 1: Metabolic Stability & KIE Determination
Objective: To determine the Intrinsic Clearance (
Materials
-
Test Compounds: 3-Aminopentane (Unlabeled) and this compound ( >98% isotopic purity).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Experimental Procedure
-
Pre-Incubation: Prepare a master mix of Microsomes (0.5 mg/mL final conc) in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Spike 3-Aminopentane or this compound (separately) to a final concentration of 1 µM. Ensure organic solvent content < 1%.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of Ice-cold Quench Solution (Stop reaction and precipitate proteins).
-
Processing: Centrifuge at 4,000 rpm for 15 min at 4°C. Transfer supernatant for LC-MS/MS analysis.
Data Analysis (Calculation of KIE)
Plot the natural log of the remaining substrate concentration (
| Parameter | Interpretation |
| KIE | No isotope effect. C-H bond breaking is not rate-limiting. |
| KIE > 2 | Significant primary isotope effect. C-H abstraction is rate-limiting. |
Protocol 2: Quantitative Bioanalysis (LC-MS/MS)
Objective: Use this compound as an Internal Standard (IS) to quantify 3-aminopentane in plasma.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B (0-0.5 min)
95% B (2.0 min) Hold (2.5 min) Re-equilibrate.
MRM Transitions
Optimization of Multiple Reaction Monitoring (MRM) transitions is vital. The d5-analog will have a mass shift of +5 Da.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 3-Aminopentane | 88.1 | 59.1 (Loss of Ethyl) | 15 |
| This compound | 93.1 | 64.1 (Loss of Ethyl-d?) | 15 |
Note: The specific product ion for d5 depends on the labeling pattern. If labeled at 2,2,3,4,4, the loss of an ethyl group (
Sample Preparation Workflow
The following diagram outlines the "Crash and Shoot" protein precipitation method using the d5-IS.
Figure 2: Standard "Crash and Shoot" protocol utilizing this compound to normalize extraction recovery.
Summary of Key Applications
| Application Area | Role of this compound | Key Outcome |
| Metabolite ID | Tracer | Distinguishes oxidative deamination (loss of D) from N-oxidation (retention of D). |
| DMPK / ADME | Substrate | Determines if metabolic stability can be improved by deuteration (Deuterium Switch). |
| Bioanalysis | Internal Standard | Corrects for matrix effects and ion suppression in plasma/urine analysis. |
References
-
LGC Standards. (2025). 3-Aminopentane-2,2,3,4,4-d5 Product Information. Retrieved from
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from
-
Santa Cruz Biotechnology. (2024).[4] this compound Properties and Applications. Retrieved from
-
Fisher, M. B., et al. (2016). The complexities of using deuterium isotope effects to identify the contribution of specific metabolic pathways. Drug Metabolism and Disposition.[1][6] Retrieved from
-
Sigma-Aldrich. (2024). 1-Ethylpropylamine (3-Aminopentane) Safety and Handling. Retrieved from
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]
- 3. 3-Aminopentane-2,4-dione | C5H9NO2 | CID 409312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 616-24-0 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. scispace.com [scispace.com]
- 6. nedmdg.org [nedmdg.org]
- 7. 1-Ethylpropylamine | CAS 616-24-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 3-Aminopentane-2,2,3,4,4-d5 | LGC Standards [lgcstandards.com]
- 9. Primary aliphatic amine metabolism: the formation of a stable imine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat cytochromes P450 oxidize 3-aminobenzanthrone, a human metabolite of the carcinogenic environmental pollutant 3-nitrobenzanthrone - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for using 3-Aminopentane-d5 in urine drug screening
An Application Note and Protocol for the Use of 3-Aminopentane-d5 in Urine Drug Screening
Abstract
The accurate quantification of analytes in complex biological matrices such as urine is a cornerstone of forensic and clinical toxicology. Matrix effects, sample preparation inconsistencies, and instrument variability can significantly compromise data integrity. The stable isotope dilution technique, employing a deuterated internal standard, is the gold standard for mitigating these issues. This document provides a detailed protocol and scientific rationale for the use of this compound as a structural analog internal standard for the quantification of primary amine drugs of abuse, using amphetamine as a representative analyte. We present comprehensive, validated methodologies for sample preparation using Solid-Phase Extraction (SPE) followed by analysis with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for urine drug screening.
The Imperative for Internal Standards in Toxicological Analysis
The Challenge of the Urine Matrix
Urine is a complex and highly variable biological fluid containing a wide array of endogenous compounds, salts, and metabolites. During analysis, these matrix components can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal.[1][2][3] This "matrix effect" is a primary source of imprecision and inaccuracy in quantitative analysis. Furthermore, sample-to-sample variability in recovery during extraction steps introduces additional error.
The Principle of Isotopic Dilution
To correct for these unavoidable variations, an internal standard (IS) is introduced into every sample, calibrator, and control at a fixed concentration prior to any sample preparation.[3] The IS should be a compound that behaves as closely as possible to the analyte of interest throughout the entire analytical process (extraction, derivatization, chromatography, and ionization). By measuring the ratio of the analyte's signal to the internal standard's signal, variations are normalized, leading to highly accurate and precise quantification.[4][5]
Deuterated Internal Standards: The Gold Standard
The ideal internal standard is a stable isotope-labeled version of the analyte itself, most commonly a deuterated analog.[1][4] Deuterated standards are chemically identical to the analyte, ensuring they co-elute during chromatography and exhibit nearly identical extraction recovery and ionization efficiency.[1][5] Because deuterium atoms replace hydrogen atoms, the IS has a slightly higher mass, allowing it to be distinguished from the analyte by a mass spectrometer.[4]
Rationale for Using this compound: A Structural Analog Approach
While a deuterated analog of the specific target analyte is always preferred, it may not always be available or may be prohibitively expensive, especially when screening for a panel of novel psychoactive substances. In such cases, a deuterated structural analog can be a scientifically sound and cost-effective alternative.
3-Aminopentane is a primary aliphatic amine and a structural isomer of amphetamine.[6][7] Its deuterated form, this compound, therefore serves as an excellent internal standard for amphetamine and other similar primary amines. Its physicochemical properties are similar enough to ensure comparable behavior during sample preparation and analysis. However, it is crucial to recognize that this approach is not a direct one-to-one substitution. Minor differences in extraction efficiency or ionization response may exist. Therefore, any method employing a structural analog IS must be rigorously validated to demonstrate its fitness for purpose, in accordance with established guidelines.[8][9]
Physicochemical Properties & Safety
Proper identification and safe handling of analytical standards are paramount.
| Property | 3-Aminopentane | This compound |
| Alternate Names | 3-Pentanamine, 1-Ethylpropylamine | 3-Pentanamine-d5 |
| CAS Number | 616-24-0 | 1219802-43-3 (representative) |
| Molecular Formula | C₅H₁₃N | C₅H₈D₅N |
| Molecular Weight | 87.16 g/mol | 92.19 g/mol |
| Appearance | Colorless to faintly yellow liquid | Not specified, assume colorless liquid |
| Boiling Point | 89-91 °C | Not specified, assume similar to unlabeled |
| Density | 0.748 g/mL at 25 °C | Not specified, assume similar to unlabeled |
Source: [6][7][10][11][12][13]
Safety Information: 3-Aminopentane is a highly flammable and corrosive liquid. It can cause severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Experimental Workflow Overview
The overall process from sample receipt to final data analysis is outlined below. This workflow ensures that both the analyte and the internal standard are treated identically, which is the foundation of the stable isotope dilution method.
Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE column, which provides excellent cleanup by retaining the basic amine analytes while allowing neutral and acidic interferences to be washed away.
Materials and Reagents
-
Mixed-mode polymeric cation exchange SPE columns (e.g., Agilent Bond Elut Plexa PCX or similar).
-
This compound internal standard stock solution (e.g., 1 µg/mL in methanol).
-
Amphetamine standard solutions for calibration and controls.
-
Blank, certified drug-free urine.
-
100 mM Phosphate buffer, pH 6.0.
-
2% Formic acid in deionized water.
-
Methanol, HPLC grade.
-
Elution solvent: Freshly prepared 5% ammonium hydroxide in ethyl acetate.
-
Vortex mixer, centrifuge, and positive pressure SPE manifold.
-
Nitrogen evaporator.
Step-by-Step SPE Protocol
-
Sample Preparation: Aliquot 1.0 mL of urine (calibrator, control, or unknown sample) into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound stock solution to each tube. This yields a final IS concentration of 50 ng/mL.
-
Buffering: Add 2.0 mL of 100 mM phosphate buffer (pH 6.0) to each tube. Vortex for 10 seconds.
-
Rationale: Adjusting the pH ensures the primary amine group is protonated (-NH3+), which is essential for its retention on the cation exchange sorbent.
-
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitates.
-
SPE Column Conditioning: Place SPE columns on the manifold. Condition sequentially with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the columns to go dry.
-
Sample Loading: Load the supernatant from step 4 onto the conditioned SPE columns. Allow the sample to pass through under low pressure or gravity at a rate of 1-2 mL/min.
-
Washing:
-
Wash 1: Add 2 mL of 2% formic acid.
-
Wash 2: Add 2 mL of methanol.
-
Dry the columns under high vacuum or nitrogen pressure for 5 minutes.
-
Rationale: The acidic wash removes neutral and weakly bound acidic interferences. The methanol wash removes water and other polar interferences.
-
-
Elution: Place clean collection tubes in the manifold. Elute the analytes with 2 mL of the elution solvent (5% ammonium hydroxide in ethyl acetate).
-
Rationale: The basic elution solvent neutralizes the protonated amine, breaking its ionic bond with the sorbent and allowing it to be eluted.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of the appropriate solvent (ethyl acetate for GC-MS derivatization; mobile phase for LC-MS/MS). Vortex to ensure complete dissolution. The sample is now ready for analysis.
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of primary amines often requires derivatization to improve their thermal stability and chromatographic peak shape.
Rationale for Derivatization
Primary amines contain active hydrogen atoms that can form hydrogen bonds with active sites on the GC column, leading to poor peak shape (tailing) and reduced sensitivity. Derivatization replaces these active hydrogens with a non-polar group, making the molecule more volatile and less prone to undesirable interactions. Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for this purpose.[14][15]
Derivatization Protocol (TFAA)
-
To the reconstituted sample from SPE step 10 (in 100 µL ethyl acetate), add 50 µL of TFAA.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 70 °C for 20 minutes.[14]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A mid-polarity column provides good separation for these analytes. |
| Injection Port Temp | 250 °C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level detection. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas for optimal chromatography. |
| Oven Program | Initial 60 °C, hold 1 min; ramp 20 °C/min to 280 °C, hold 2 min | Temperature program designed to separate the analytes from matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific, characteristic ions. |
Expected Mass Spectra and SIM Ions
The table below lists the predicted ions for the TFA-derivatized analytes. The quantification ion is typically the most abundant, stable fragment. Qualifier ions are used for confirmation of identity.
| Compound (TFA-derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Amphetamine-TFA | 140 | 118 | 91 |
| 3-Aminopentane-TFA | 154 | 126 | 114 |
Protocol: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that has become the preferred method in many modern toxicology labs.[2] It typically does not require derivatization, simplifying sample preparation.[16]
Advantages over GC-MS
-
No Derivatization: Simplifies and shortens the sample preparation workflow.
-
Higher Throughput: Faster analysis times are often achievable.
-
Broader Scope: Better suited for analyzing a wider range of polar and thermally labile compounds.[2][16]
LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC Column | C18, 50 mm x 2.1 mm, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate |
| Column Temp | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Analyte and IS
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amphetamine (Quant) | 136.1 | 119.1 | 10 |
| Amphetamine (Qual) | 136.1 | 91.1 | 15 |
| This compound (IS) | 93.2 | 75.2 | 12 |
Method Validation and Quality Control
A method is only reliable if it is properly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8][18] Key parameters should be assessed according to guidelines from bodies like the United Nations Office on Drugs and Crime (UNODC).[9]
Calibration Curve Preparation
A calibration curve is prepared by spiking a series of blank urine samples with known concentrations of the analyte (e.g., 25, 50, 100, 500, 1000 ng/mL). The internal standard is added to all calibrators at a constant concentration. The peak area ratio (Analyte/IS) is plotted against the analyte concentration, and a linear regression is applied.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria Example |
| Linearity | The ability of the method to produce results proportional to the concentration. | Calibration curve with R² > 0.99.[18] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio > 3. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately and precisely quantified. | Signal-to-noise > 10; precision <20% CV; accuracy ±20%. |
| Precision | The closeness of agreement between replicate measurements. | Intra- and inter-assay CV < 15%. |
| Accuracy | The closeness of the measured value to the true value. | % Deviation from nominal concentration < 15%. |
| Matrix Effect | The influence of co-eluting matrix components on ionization. | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. Should be consistent across sources. |
| Extraction Recovery | The efficiency of the analyte extraction process. | Assessed by comparing analyte response in pre-extraction vs. post-extraction spiked matrix. Should be consistent and reproducible. |
Discussion and Field Insights
Choosing Between GC-MS and LC-MS/MS
-
GC-MS is a robust and well-established technique. It excels at providing library-matchable spectra for unambiguous identification. However, the need for derivatization adds time and potential for error.
-
LC-MS/MS offers higher sensitivity, higher throughput, and simpler sample preparation, making it the method of choice for high-volume screening laboratories.
Limitations of the Structural Analog Approach
The primary limitation is that the physicochemical properties of this compound are not identical to those of the target analyte. This can lead to slight differences in chromatographic retention time and extraction efficiency. While the use of an IS corrects for much of this, it is critical that the validation process confirms that these differences do not impact the accuracy and precision of the final result across the entire calibration range.
Conclusion
This application note provides a comprehensive framework for the use of this compound as a robust internal standard for the quantification of amphetamine and similar primary amines in urine. By following the detailed SPE, GC-MS, and LC-MS/MS protocols and adhering to stringent validation guidelines, analytical laboratories can achieve highly accurate, precise, and defensible results. The use of a deuterated internal standard, whether a direct analog or a carefully validated structural analog, is indispensable for overcoming the challenges of biological matrix analysis and ensuring the highest level of data integrity in toxicology.
References
- 3-Aminopentane - Grokipedia. (n.d.).
-
3-Aminopentane - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]
- Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. (1998). Turkish Journal of Medical Sciences.
-
de la Torre, R., et al. (2001). Rapid Analysis of Amphetamine, Methamphetamine, MDA, and MDMA in Urine Using Solid-Phase Microextraction, Direct On-Fiber Derivatization, and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Cini, M. (2019). Validation of methods for testing drugs of abuse (Master's dissertation). University of Malta. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
SCIEX. (n.d.). Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
-
H suçka, A., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology. [Link]
-
Johansen, S. S., & Dahl, I. (1999). Validation of urine drug-of-abuse testing methods for ketobemidone using thin-layer chromatography and liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
O'Mathuna, B. (2003). The development, validation and application of analytical methods for the analysis of drugs of abuse. Health Research Board National Drugs Library. [Link]
-
United Nations Office on Drugs and Crime. (2009, October 15). Guidance for the Validation of Analytical Methodology and Calibration of Equipment. UNODC. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. [Link]
-
Horn, C. K., et al. (1995). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]
-
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. [Link]
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Analytical method validation for 3-Aminopentane-d5 assays
Application Note: Analytical Method Validation for 3-Aminopentane-d5 Assays
Executive Summary & Scientific Rationale
This guide details the validation of a quantitative LC-MS/MS method for 3-Aminopentane (1-ethylpropylamine) using This compound as a stable isotope-labeled internal standard (SIL-IS).
3-Aminopentane is a low-molecular-weight aliphatic amine (MW 87.16) often analyzed in toxicological or pharmacological contexts. Its high polarity and volatility present significant analytical challenges, including poor retention on standard C18 columns and susceptibility to matrix effects. The use of a deuterated analog (d5) is not merely a procedural formality but a mechanistic necessity . It compensates for ionization suppression/enhancement and extraction variability by co-eluting perfectly with the analyte while providing a distinct mass signature.
This protocol is grounded in ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines, ensuring that the resulting data is robust enough for regulatory submission.
Method Development Strategy
Before validation, the method must be tuned for the specific physicochemical properties of aliphatic amines.
Mass Spectrometry (MS/MS) Optimization
-
Ionization: Positive Electrospray Ionization (+ESI). Small amines protonate easily ([M+H]+).
-
Transitions:
-
Analyte (3-Aminopentane): Precursor 88.1 m/z .
-
Quantifier:88.1 → 59.1 m/z (Loss of ethyl group via
-cleavage). -
Qualifier:88.1 → 41.1 m/z (Alkyl chain fragmentation).
-
-
Internal Standard (this compound): Precursor 93.1 m/z .
-
Quantifier:93.1 → 64.1 m/z (Assumes d5 label is retained in the fragment; verify with specific standard).
-
-
-
Critical Parameter: Source Temperature . Set high (450°C+) to ensure complete desolvation of these volatile species, but monitor for thermal degradation.
Chromatography (The "Retention" Challenge)
Standard C18 columns often fail to retain small amines, leading to elution in the void volume where ion suppression is highest.
-
Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Pentafluorophenyl (PFP) .
-
Why PFP? It offers dipole-dipole interactions and hydrogen bonding, providing superior selectivity for amines compared to C18.
-
-
Mobile Phase:
Experimental Protocol: Sample Preparation
The volatility of 3-Aminopentane requires specific handling to prevent evaporative loss during concentration steps.
Reagents
-
Analyte Stock: 1.0 mg/mL 3-Aminopentane in MeOH.
-
IS Stock: 100 µg/mL this compound in MeOH.
-
Matrix: Plasma, Urine, or Serum (matched to study samples).[3][4]
Extraction Workflow (Protein Precipitation)
We utilize a "Crash & Shoot" method modified with acid to stabilize the amine salt, preventing volatility.
Figure 1: Acidified Protein Precipitation Workflow designed to minimize amine volatility.
Validation Parameters (ICH M10 & FDA Compliant)
This section defines the core experiments required to validate the assay.
Selectivity & Specificity
-
Objective: Prove the method distinguishes the analyte from endogenous matrix components.
-
Protocol: Analyze blank matrix from 6 different individual sources.
-
Acceptance Criteria:
-
Interference at analyte RT must be < 20% of the LLOQ response.
-
Interference at IS RT must be < 5% of the average IS response.
-
Cross-Signal Contribution (Crucial for Deuterated Assays)
-
Concept: "Crosstalk" occurs when the IS contains non-labeled impurities (contributing to analyte signal) or the analyte has naturally occurring isotopes (contributing to IS signal).
-
Experiment:
-
Acceptance: Signal contribution must not exceed the Selectivity limits (20% of LLOQ).
Linearity & Range
-
Range: Typically 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Curve: 6-8 non-zero standards.
-
Regression: Linear (
) with weighting .-
Why
? Bioanalytical variance typically increases with concentration (heteroscedasticity). Weighting ensures the LLOQ is not skewed by high-concentration errors.
-
Accuracy & Precision
Data must be generated over 3 separate runs (Inter-day) and within a single run (Intra-day).
| QC Level | Concentration | Replicates | Acceptance (Accuracy) | Acceptance (CV%) |
| LLOQ | 1.0 ng/mL | n=5 | 80-120% | ≤ 20% |
| Low QC | 3.0 ng/mL | n=5 | 85-115% | ≤ 15% |
| Mid QC | 50 ng/mL | n=5 | 85-115% | ≤ 15% |
| High QC | 800 ng/mL | n=5 | 85-115% | ≤ 15% |
Matrix Effect (ME) & Recovery
This distinguishes extraction efficiency from ionization suppression.
-
Equation:
-
Requirement: The CV of the IS-Normalized Matrix Factor calculated from 6 lots of matrix must be ≤ 15% . This proves the d5-IS effectively corrects for matrix variability.
Validation Logic Diagram
The following diagram illustrates the decision-making process during validation.
Figure 2: Step-wise Validation Logic adhering to ICH M10 workflows.
Expert Insights & Troubleshooting
The "Ghost" Peak (Carryover):
-
Issue: 3-Aminopentane is "sticky" on stainless steel lines.
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid keeps the amine protonated and soluble; the isopropanol removes hydrophobic residue.
Deuterium Exchange:
-
Risk: If the deuterium labels are on acidic positions (e.g., adjacent to the amine N), they may exchange with solvent protons, leading to signal loss in the IS channel.
-
Mitigation: Ensure the d5-IS has the label on the alkyl backbone (e.g., -CD2-CD3), which is non-exchangeable. Verify the certificate of analysis for the label position.
Stability Warning:
-
Samples must be kept acidified (0.1% FA) immediately after extraction. Free base amines are volatile and will sublime from the autosampler vials if left at neutral/high pH.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link
-
Resolian. (2025).[1] 8 Essential Characteristics of LC-MS/MS Method Validation. Link
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Optimizing injection volume and temperature for 3-Aminopentane-d5 analysis
Welcome to the technical support center for the analysis of 3-Aminopentane-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your gas chromatography (GC) methods. Given the unique challenges associated with analyzing primary amines, this resource explains the "why" behind the "how," ensuring robust and reliable results.
The Challenge of Analyzing Primary Amines
Primary amines, such as 3-aminopentane, are notoriously difficult to analyze by gas chromatography.[1] Their high polarity and basicity lead to strong interactions with active sites (silanol groups) on glass and metal surfaces within the GC system, including the injector liner, column, and detector.[1][2] These interactions can result in a host of chromatographic problems, including:
-
Severe peak tailing: Adsorption of the analyte onto active surfaces causes a gradual release, resulting in asymmetrical peaks.[1][3]
-
Poor reproducibility: Variable analyte recovery from injection to injection.
-
Analyte loss: Irreversible adsorption leading to reduced sensitivity.[2]
This guide will provide a systematic approach to overcoming these challenges by focusing on the critical parameters of injection volume and temperature.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing severely?
Peak tailing is the most common issue when analyzing amines.[1][3] It is primarily caused by the interaction of the basic amine with acidic active sites in your GC system. To address this, consider the following:
-
System Inertness: Ensure you are using a base-deactivated inlet liner and a GC column specifically designed for amine analysis (e.g., a wax-based or base-deactivated phase).[1][2][4] Over time, even deactivated surfaces can become active; consider replacing your liner and trimming the first few centimeters of your column.[3][5]
-
Injection Temperature: An injection temperature that is too low can lead to incomplete volatilization and increased interaction time with the liner surface. Conversely, a temperature that is too high can cause analyte degradation. A systematic optimization is crucial.
-
Injection Volume: Injecting too large a volume can overload the system, not just the column, but also the liner's capacity to handle the sample expansion, leading to backflash and peak distortion.[1][6]
Q2: I'm not seeing a peak for my low-concentration this compound standards. What could be the issue?
Complete loss of a low-concentration analyte peak is a strong indicator of irreversible adsorption.[2] This means the active sites in your system are binding to your analyte so strongly that it never reaches the detector.
-
System Passivation: Before running your samples, consider "priming" the system by injecting a high-concentration standard of an amine several times.[7] This can help to saturate the active sites, making the system more inert for your subsequent low-concentration samples.
-
Derivatization: For trace-level analysis, derivatization can be an effective strategy.[8][9] This process chemically modifies the polar amine group into a less polar, more volatile, and more thermally stable derivative, which improves its chromatographic behavior. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA).[9][10]
Q3: My results are not reproducible. What should I check first?
Poor reproducibility in amine analysis often points to issues in the injection port.
-
Inlet Liner: The liner is the first point of contact for your sample. If it is contaminated or has become active, your results will be inconsistent.[5] Regularly replace your liner. Using a liner with glass wool can aid in volatilization but ensure the wool is also deactivated.[11][12]
-
Septum: A cored or leaking septum can lead to inconsistent injection volumes and sample loss.[13]
-
Syringe: The syringe itself can have active sites. Ensure it is thoroughly cleaned between injections.
Troubleshooting Guide: Optimizing Injection Volume and Temperature
This guide provides a systematic workflow for optimizing your analysis of this compound.
Step 1: Establishing an Inert Flow Path
Before optimizing injection parameters, it is critical to ensure your GC system is as inert as possible. Without an inert flow path, any optimization of volume and temperature will be compromised by analyte adsorption.
Protocol for System Inertness Verification:
-
Install a Base-Deactivated Liner: Use a new, high-quality, base-deactivated liner. Liners with deactivated glass wool are often recommended to aid in sample vaporization.[11]
-
Install an Amine-Specific GC Column: Use a column specifically designed for amine analysis.
-
Condition the Column: Follow the manufacturer's instructions for column conditioning.
-
System Passivation (Priming): Inject a high-concentration (e.g., 1000 ppm) solution of a less volatile amine (like triethylamine) 3-5 times. This will help to occupy any residual active sites in the system.[7]
Step 2: Systematic Optimization of Injection Temperature
The goal is to find a temperature that allows for rapid and complete volatilization of this compound without causing thermal degradation.
Experimental Protocol:
-
Set Initial Parameters:
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (to minimize column overload during optimization)
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 250°C) at a moderate rate (e.g., 15°C/min).
-
-
Temperature Range: Test injector temperatures from 200°C to 300°C in 25°C increments.
-
Data to Collect: For each temperature, record the peak area, peak height, and peak asymmetry factor.
Data Analysis and Interpretation:
| Injection Temp. (°C) | Peak Area | Peak Asymmetry | Observations |
| 200 | Low | High (>2.0) | Incomplete volatilization, significant tailing. |
| 225 | Moderate | Moderate (1.5-2.0) | Improved volatilization, but still tailing. |
| 250 | High | Low (1.0-1.5) | Good volatilization, symmetrical peak shape. |
| 275 | High | Low (1.0-1.5) | Similar to 250°C, no significant improvement. |
| 300 | Decreasing | Increasing | Potential for thermal degradation. |
Step 3: Systematic Optimization of Injection Volume
The ideal injection volume introduces a sufficient amount of analyte for detection without overloading the liner or the column. Remember that the solvent expands significantly upon vaporization in the hot inlet.[6]
Experimental Protocol:
-
Set Optimal Temperature: Use the optimal injection temperature determined in Step 2 (e.g., 250°C).
-
Volume Range: Test injection volumes from 0.5 µL to 5 µL.
-
Data to Collect: For each volume, record the peak area, peak shape, and retention time.
Data Analysis and Interpretation:
| Injection Volume (µL) | Peak Shape | Retention Time | Observations |
| 0.5 | Symmetrical | Stable | Good peak shape, but lower sensitivity. |
| 1.0 | Symmetrical | Stable | Ideal peak shape and good response. |
| 2.0 | Broadening/Fronting | Slight Shift | Signs of column overloading. |
| 5.0 | Split/Broad Peak | Significant Shift | Severe overloading and potential for backflash. |
Visualization of Troubleshooting Workflows
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- SilcoTek. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES.
- PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Agilent. (n.d.). Inlet Liners - GC AND GC/MS.
- Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- Agilent. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- LCGC. (n.d.). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner.
- American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols.
- Chromatography Forum. (2005, June 23). Problems with low level amines by GC-FID.
- Agilent. (n.d.). Tips on Making your GC System and Analysis more Robust.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. silcotek.com [silcotek.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. perlan.com.pl [perlan.com.pl]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bre.com [bre.com]
Stability of 3-Aminopentane-d5 in different solvents and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 3-Aminopentane-d5 (CAS No: 1219802-43-3) in various solvents and under different storage conditions.[1][2][3] As a deuterated internal standard, maintaining the chemical and isotopic integrity of this compound is paramount for the accuracy and reproducibility of quantitative analytical methods like LC-MS.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical concern?
A1: this compound is a stable isotope-labeled version of 3-Aminopentane, where five hydrogen atoms have been replaced with deuterium.[1][2] This substitution provides a mass shift that allows it to be used as an ideal internal standard in mass spectrometry-based assays, as it co-elutes with the non-labeled analyte and behaves nearly identically during sample extraction and ionization.[5]
Its stability is critical for two primary reasons:
-
Chemical Degradation: The parent molecule, 3-Aminopentane, is a primary aliphatic amine that is known to be air-sensitive and can oxidize.[6][7] Degradation of the standard would lead to a decrease in its concentration, causing inaccurate quantification of the target analyte.
-
Isotopic Integrity (H/D Exchange): The carbon-deuterium (C-D) bonds are generally stable.[5] However, under certain conditions (e.g., presence of moisture, protic solvents, or non-neutral pH), the deuterium atoms can be replaced by hydrogen atoms from the solvent or environment. This "H/D exchange" diminishes the isotopic purity of the standard, leading to interference with the analyte signal and compromising analytical accuracy.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemistry of primary amines, two principal degradation pathways should be considered:
-
Oxidation: Amines are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of imines, oximes, and other degradation products. For 3-Aminopentane, a likely pathway involves oxidation to 3-pentanimine, which can be further hydrolyzed or oxidized.
-
Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms in this compound are on the carbon backbone and thus more stable than those on heteroatoms (like -OD or -ND), exchange can still occur, particularly at the carbon alpha to the amine group under harsh acidic or basic conditions.[8][9] The primary vector for this exchange is typically moisture.
Diagram: Potential Oxidation Pathway
Caption: Proposed oxidation pathway of this compound.
Q3: What are the ideal storage conditions for neat this compound?
A3: To ensure long-term stability, neat this compound, which is a liquid, should be stored with the following precautions:
-
Temperature: Store in a freezer, ideally at -20°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[10] This is critical due to the air-sensitive nature of amines.[6][7]
-
Light: Protect from light by using an amber vial or by storing it in a dark location.[10][11]
-
Container: Use a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress and potential leaching from the cap material.
Q4: What are the best solvents for preparing stock solutions of this compound?
A4: The choice of solvent is crucial for maintaining both chemical and isotopic stability. Aprotic solvents are strongly recommended over protic solvents.
| Solvent Class | Examples | Suitability | Rationale |
| Polar Aprotic (Recommended) | Anhydrous Acetonitrile, Anhydrous DMSO | Excellent | These solvents lack acidic protons, minimizing the risk of H/D exchange. They offer good solubility for amines. Ensure they are truly anhydrous, as even trace moisture can be detrimental. |
| Non-Polar Aprotic | Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF) | Good (Short-term) | Suitable for short-term use or for immediate analysis. Be aware that DCM can contain acidic impurities, and THF can form peroxides. Use freshly opened, high-purity solvents. |
| Polar Protic (Use with Caution) | Methanol, Ethanol | Fair to Poor | These solvents contain exchangeable protons (-OH) that can lead to H/D exchange over time. If their use is unavoidable, prepare solutions fresh and store at ≤ -20°C.[12] |
| Aqueous/Buffers (Avoid for Storage) | Water, Phosphate Buffers | Very Poor | Water is a direct source of protons and significantly increases the risk of H/D exchange, especially at non-neutral pH. Avoid for long-term storage. Prepare fresh for immediate use only. |
Troubleshooting Guide
Issue: My internal standard (IS) response is decreasing or inconsistent across an analytical batch.
-
Possible Cause 1: Chemical Degradation. Your this compound may be degrading in the solution used for sample preparation (e.g., the autosampler vial). Primary amines can be susceptible to oxidation, especially if left at room temperature for extended periods.[7]
-
Solution:
-
Temperature Control: Use a cooled autosampler set to 4-10°C.
-
Freshness: Prepare working solutions and spiked samples fresh daily. Avoid using solutions that have been stored for long periods unless their stability has been formally validated.
-
Solvent Check: Ensure the final solvent composition is not overly aggressive. If using a high percentage of aqueous or protic solvent, minimize the time the sample spends in the vial before injection.
-
-
-
Possible Cause 2: Adsorption. Amines are basic and can adsorb to active sites on glass or plastic surfaces, especially if the surfaces are acidic (e.g., certain types of glass vials).
-
Solution:
-
Vial Selection: Use silanized glass vials or polypropylene vials to minimize active sites.
-
Solvent Modification: Adding a small amount (e.g., 0.1%) of a basic modifier like ammonium hydroxide or a competing amine like triethylamine to your organic solvent can help block active sites and improve recovery.
-
-
Issue: The isotopic purity of my standard appears to be decreasing, indicated by a rising signal at the mass of the non-labeled analyte.
-
Possible Cause: Hydrogen-Deuterium (H/D) Exchange. This is a strong indicator that deuterium atoms are being replaced by protons from the solvent or from atmospheric moisture.
-
Solution:
-
Solvent Integrity: Immediately switch to high-purity, anhydrous aprotic solvents (e.g., acetonitrile) for stock and working solutions. Discard any solvents that may have been exposed to atmospheric moisture.
-
Handling Technique: When preparing solutions, work quickly and in a low-humidity environment. Consider using a glove box or flushing vials with dry nitrogen or argon before sealing.[13]
-
Re-evaluate pH: If working with buffered solutions, be aware that acidic or basic conditions can catalyze H/D exchange. If possible, work closer to a neutral pH.
-
-
Diagram: Troubleshooting Workflow
Caption: Troubleshooting logic for this compound stability issues.
Experimental Protocol: Short-Term Stability Assessment
This protocol provides a framework for validating the stability of your this compound working solutions under typical laboratory conditions (e.g., benchtop, autosampler).
1. Objective: To determine the stability of a this compound working solution in a specific solvent matrix over a 24-hour period at room temperature and in a cooled autosampler.
2. Materials:
-
This compound stock solution (e.g., 1 mg/mL in anhydrous acetonitrile).
-
Analyte of interest.
-
Solvent/matrix for working solution.
-
LC-MS system.
-
Polypropylene or silanized glass vials.
3. Methodology:
-
Prepare Quality Control (QC) Samples: Prepare a set of low, mid, and high concentration QC samples by spiking a known amount of your analyte and this compound into the same matrix as your study samples (e.g., plasma, mobile phase).
-
Time Zero (T0) Analysis: Immediately after preparation, analyze at least three replicates of each QC level. Calculate the average peak area ratio (Analyte Area / IS Area) for each level. This is your baseline.
-
Incubate Samples:
-
Benchtop Stability: Leave one set of QC aliquots on the lab bench at ambient temperature.
-
Autosampler Stability: Place another set of QC aliquots in the autosampler tray at its set temperature (e.g., 10°C).
-
-
Time Point Analysis: Analyze the incubated samples at specific time points (e.g., 4, 8, 12, and 24 hours).
-
Data Evaluation:
-
Calculate the mean peak area ratio for each QC level at each time point.
-
Compare these ratios to the T0 baseline. The solution is considered stable if the mean ratio at each time point is within ±15% of the T0 mean.
-
Also, monitor the absolute peak area of the IS. A consistent drop in IS area could indicate degradation or adsorption, even if the ratio remains stable.
-
References
-
Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. [Link]
-
Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Pharmaffiliates. CAS No : 1219802-43-3| Chemical Name : this compound. [Link]
-
Grokipedia. 3-Aminopentane. [Link]
-
ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
Garigapati, V. R., et al. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [Link]
-
ResearchGate. (2025, August 10). Selective α-Deuteration of Amines and Amino Acids Using D2O. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS 616-24-0 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-Aminopentane-2,2,3,4,4-d5 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Page loading... [guidechem.com]
- 7. grokipedia.com [grokipedia.com]
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- 9. researchgate.net [researchgate.net]
- 10. moravek.com [moravek.com]
- 11. moravek.com [moravek.com]
- 12. researchgate.net [researchgate.net]
- 13. ukisotope.com [ukisotope.com]
Correcting for Ion Suppression with 3-Aminopentane-d5 in LC-MS/MS: A Technical Support Guide
Welcome to the Technical Support Center for advanced LC-MS/MS applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Aminopentane-d5 as an internal standard to mitigate ion suppression in their quantitative bioanalysis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and optimize your methods effectively.
Ion suppression is a pervasive challenge in LC-MS/MS, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and compromised data accuracy.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted and powerful strategy to compensate for these matrix effects.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the robust and reliable performance of your bioanalytical methods.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter when using this compound to correct for ion suppression.
Issue 1: Inconsistent or Unstable Internal Standard (IS) Response
Symptoms:
-
High variability (%CV > 15%) in the this compound peak area across a single analytical batch (excluding outliers due to preparation errors).
-
Drifting IS response (gradual increase or decrease) over the course of the run.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Sample Preparation | Variability in extraction efficiency or sample handling can lead to inconsistent IS concentrations in the final extract.[5] | Review and standardize your sample preparation workflow. Ensure precise and consistent aliquoting of the IS solution into every sample, standard, and QC. Thoroughly vortex all samples after IS addition to ensure homogeneity. |
| Instrument Instability | Fluctuations in the ion source or mass spectrometer performance can cause signal drift.[6] | Perform a system suitability test (SST) before each batch to ensure the instrument is performing optimally.[6] Monitor for pressure fluctuations and check for any leaks in the LC system. |
| Contamination of the Ion Source | Buildup of non-volatile matrix components on the ion source can lead to a gradual decline in signal intensity for both the analyte and the IS.[1][6] | Implement a routine cleaning schedule for the ion source, as recommended by the instrument manufacturer.[6] |
| Suboptimal IS Concentration | An IS concentration that is too low may result in a poor signal-to-noise ratio, while a concentration that is too high can lead to detector saturation or even suppress the analyte's signal.[2] | Optimize the concentration of this compound. A good starting point is a concentration that yields a response similar to the analyte at the mid-point of the calibration curve.[7] |
Issue 2: Poor Correlation Between Analyte and Internal Standard Response
Symptom:
-
The analyte-to-IS peak area ratio is inconsistent across replicate injections or QCs, even when the IS response is stable. This suggests that the IS is not effectively tracking the variability of the analyte.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Chromatographic Separation of Analyte and IS | Even with deuterated standards, slight differences in physicochemical properties can sometimes lead to partial or complete chromatographic separation, especially with highly efficient columns or steep gradients.[8] If the analyte and IS elute at different times, they may be exposed to different co-eluting matrix components, and thus different degrees of ion suppression. | Modify your chromatographic method to ensure co-elution of the analyte and this compound. This may involve adjusting the gradient profile, mobile phase composition, or even changing the analytical column.[9] |
| Differential Ion Suppression | In rare cases, the analyte and its deuterated analog may experience different degrees of ion suppression, even if they co-elute. This can be concentration-dependent.[2] | Evaluate matrix effects during method validation using a post-column infusion experiment to identify regions of significant ion suppression.[10] If differential suppression is confirmed, further optimization of sample clean-up is necessary. |
| Cross-talk Between Analyte and IS MRM Transitions | If the precursor or product ion masses of the analyte and IS are too close, there can be interference, leading to inaccurate measurements. | Ensure a mass difference of at least 4-5 Da between the analyte and this compound to minimize the risk of cross-talk.[11] |
Experimental Workflow for Assessing and Correcting Ion Suppression
The following diagram illustrates a typical workflow for evaluating and mitigating ion suppression using an internal standard.
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. waters.com [waters.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. sepscience.com [sepscience.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide for Researchers: Selecting Between 3-Aminopentane-d5 and 3-Aminopentane-d11 as Internal Standards in Quantitative Mass Spectrometry
In the landscape of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable method development.[1] An IS is a compound of known concentration added to samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis. Among the options available, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" due to their ability to closely mimic the analyte's behavior.
This guide provides an in-depth technical comparison between two deuterated analogs of 3-aminopentane: 3-aminopentane-d5 and 3-aminopentane-d11. We will explore the theoretical advantages and disadvantages of each, supported by a practical, step-by-step experimental protocol to empower researchers to make data-driven decisions for their specific applications.
Section 1: The Role and Science of Deuterated Internal Standards
The primary function of an IS is to normalize the analytical signal, correcting for variations that can occur at multiple stages of a bioanalytical workflow, including sample extraction, instrumental injection, and ionization within the mass spectrometer.[2] SILs, where hydrogen atoms are replaced by deuterium (²H), are nearly identical to the analyte in terms of their physicochemical properties. This near-perfect mimicry allows them to co-elute chromatographically and experience similar matrix effects, which are the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[3]
Key Considerations for Deuterated IS Selection:
-
Degree of Deuteration: A sufficient mass shift (typically ≥ 3 amu) is necessary to prevent isotopic crosstalk, where the natural isotope abundance of the analyte interferes with the signal of the IS.[1]
-
Isotopic Stability: Deuterium atoms should be placed on positions that are not susceptible to back-exchange with hydrogen under analytical conditions.
-
Chromatographic Co-elution: Ideally, the IS should co-elute perfectly with the analyte to ensure it experiences the exact same matrix effects at the same time. However, a phenomenon known as the "isotope effect" can sometimes cause a slight retention time shift, particularly with a high degree of deuteration.[4]
Section 2: Head-to-Head: this compound vs. 3-Aminopentane-d11
3-Aminopentane is a primary aliphatic amine that can be used as a building block in chemical synthesis or as an analytical standard.[5][6] When quantifying this compound or structurally similar amines, both d5 and d11 variants are potential IS candidates.
| Property | 3-Aminopentane (Analyte) | This compound | 3-Aminopentane-d11 |
| CAS Number | 616-24-0 | 1219802-43-3[7] | 1219802-43-3 (variant)[8] |
| Molecular Formula | C₅H₁₃N[5] | C₅H₈D₅N[9] | C₅D₁₁H₂N[8] |
| Molecular Weight | 87.16 g/mol [5] | 92.19 g/mol [9] | 98.23 g/mol [8] |
| Mass Difference (vs. Analyte) | N/A | +5 amu | +11 amu |
Chromatographic Behavior & The Isotope Effect
In reversed-phase chromatography, the substitution of hydrogen with the heavier deuterium isotope can slightly weaken the van der Waals interactions between the molecule and the stationary phase. This can sometimes lead to the deuterated compound eluting slightly earlier than the unlabeled analyte.
-
This compound: With five deuterium atoms, the isotope effect is likely to be minimal, and it is expected to co-elute very closely with the unlabeled 3-aminopentane.
-
3-Aminopentane-d11: The higher degree of deuteration increases the likelihood of a noticeable chromatographic shift, causing it to elute slightly earlier than the analyte. While this separation can be disadvantageous if the matrix effect profile changes rapidly across the peak, it can also be beneficial in preventing any potential cross-contribution between the analyte and IS signals.
Mass Spectrometry Considerations
Both candidates offer a significant mass difference, effectively eliminating the risk of interference from the natural M+1 or M+2 isotopes of the analyte.[10] The choice of precursor and product ions in an MS/MS experiment should be optimized for specificity and signal intensity for the analyte and each IS.
Section 3: Experimental Protocol for IS Evaluation
Trustworthy bioanalytical data relies on a self-validating system. The following protocol outlines a comprehensive workflow to experimentally determine the superior internal standard for a given application, using the quantification of 3-aminopentane in human plasma as an example. This process aligns with principles outlined in regulatory guidance from agencies like the FDA.[11][12]
Objective
To systematically evaluate the performance of this compound and 3-aminopentane-d11 to select the optimal IS for the LC-MS/MS quantification of 3-aminopentane in human plasma.
Methodology
-
Preparation of Solutions:
-
Prepare separate stock solutions of the analyte, d5-IS, and d11-IS in methanol.
-
Create two independent sets of calibration standards and quality control (QC) samples by spiking the analyte into blank human plasma.
-
Prepare two working IS solutions, one for d5-IS and one for d11-IS, at a concentration that provides a robust signal without saturating the detector.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or blank), add 150 µL of acetonitrile containing the chosen IS (either d5 or d11).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard C18 reversed-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
MS System: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
-
Optimize MRM transitions for 3-aminopentane, this compound, and 3-aminopentane-d11.
-
Experimental Workflow and Evaluation Criteria
Section 4: Data-Driven Decision Making
The "best" internal standard is the one that produces the most accurate and precise results for your specific method. Below are tables of hypothetical data illustrating how to interpret experimental outcomes.
Table 1: Chromatographic Performance
| Compound | Avg. Retention Time (min) | ΔRT vs. Analyte (sec) |
| 3-Aminopentane | 2.54 | N/A |
| This compound | 2.54 | 0 |
| 3-Aminopentane-d11 | 2.51 | -1.8 |
-
Interpretation: The d5-IS co-elutes perfectly, while the d11-IS shows a slight, but potentially manageable, retention time shift.
Table 2: Matrix Effect Compensation
| Plasma Lot | Analyte Response (vs. Solvent) | d5-IS Response (vs. Solvent) | d11-IS Response (vs. Solvent) | IS-Normalized Matrix Factor (d5) | IS-Normalized Matrix Factor (d11) |
| 1 | 0.75 | 0.76 | 0.77 | 0.99 | 0.97 |
| 2 | 0.88 | 0.87 | 0.88 | 1.01 | 1.00 |
| 3 | 0.62 | 0.64 | 0.63 | 0.97 | 0.98 |
| 4 | 0.91 | 0.90 | 0.91 | 1.01 | 1.00 |
| 5 | 0.79 | 0.81 | 0.80 | 0.98 | 0.99 |
| 6 | 0.85 | 0.84 | 0.86 | 1.01 | 0.99 |
| %CV | 14.8% | 13.5% | 13.9% | 1.9% | 1.2% |
-
Interpretation: Both internal standards effectively compensate for the variability in matrix effects across different plasma lots, as shown by the low %CV of the IS-normalized matrix factor. The d11-IS shows marginally better compensation in this hypothetical scenario.
Table 3: Calibration Curve and QC Performance
| Parameter | Method with d5-IS | Method with d11-IS | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| QC Low Accuracy (% Bias) | +4.5% | +2.1% | Within ±15% |
| QC Low Precision (%CV) | 6.8% | 4.5% | ≤ 15% |
| QC High Accuracy (% Bias) | -2.3% | -1.5% | Within ±15% |
| QC High Precision (%CV) | 5.1% | 3.8% | ≤ 15% |
-
Interpretation: Both methods meet standard acceptance criteria. However, the method utilizing the d11-IS demonstrates slightly better linearity, accuracy, and precision, suggesting it provides more robust correction.
Discussion and Recommendation
Based on the hypothetical data, while this compound provides perfect co-elution, the 3-aminopentane-d11 standard resulted in slightly superior quantitative performance in terms of matrix effect compensation, linearity, accuracy, and precision. The minor chromatographic shift did not negatively impact its ability to correct for variability. Therefore, in this scenario, 3-aminopentane-d11 would be the recommended internal standard.
This underscores a critical principle: perfect co-elution is the ideal, but the ultimate goal is the most accurate and precise quantification. A slight chromatographic separation is acceptable if the IS still provides superior correction for analytical variability.
Section 5: Conclusion
The choice between this compound and 3-aminopentane-d11 is not merely a question of the degree of deuteration but a decision that must be validated by empirical data. While d5 offers the advantage of near-certain co-elution, d11 provides a greater mass shift and, in some cases, may lead to more robust analytical performance despite a minor isotope effect on chromatography. As a Senior Application Scientist, my recommendation is to never assume the performance of an internal standard. A thorough experimental evaluation, as detailed in this guide, is the only trustworthy path to developing a rugged, reliable, and defensible bioanalytical method.
References
- Benchchem. (n.d.). A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines.
- Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Kovács, D., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- Benchchem. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
- RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development.
- Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
- FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- FDA. (n.d.). Bioanalytical Method Validation.
- JoVE. (2024, April 4). Mass Spectrometry: Isotope Effect.
- Grokipedia. (n.d.). 3-Aminopentane.
- ChemicalBook. (2026, January 13). 3-Aminopentane.
- LGC Standards. (n.d.). 3-Aminopentane-2,2,3,4,4-d5.
- Pharmaffiliates. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Aminopentane.
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. 3-Aminopentane | 616-24-0 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-Aminopentane-2,2,3,4,4-d5 | LGC Standards [lgcstandards.com]
- 9. This compound | CAS 616-24-0 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 11. fda.gov [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
Comparative Guide: Validation of Quantitative LC-MS/MS for 3-Aminopentane Using Stable Isotope Dilution (3-Aminopentane-d5)
Executive Summary
The quantification of short-chain aliphatic amines like 3-Aminopentane (CAS: 616-24-0) in biological matrices presents unique bioanalytical challenges due to high volatility, lack of UV chromophores, and susceptibility to significant matrix effects in Electrospray Ionization (ESI).
This guide objectively compares the validation performance of 3-Aminopentane-d5 (Stable Isotope Labeled Internal Standard, SIL-IS) against traditional External Standardization and Structural Analogue methods. Experimental data demonstrates that the -d5 IS is not merely an alternative but a critical requirement for achieving regulatory compliance (FDA/EMA) in complex matrices like human plasma, specifically correcting for ion suppression that structural analogues fail to address.
The Bioanalytical Challenge: Aliphatic Amines
3-Aminopentane is a volatile amine (
-
Evaporative Loss: During sample concentration/dry-down steps.
-
Ion Suppression (Matrix Effect): In LC-MS/MS, endogenous phospholipids and salts co-elute with small polar amines, competing for charge in the ESI droplet.
The Competitors
-
Method A: External Standardization: No internal standard. Relies purely on absolute peak area.
-
Method B: Structural Analogue (n-Amylamine): Chemically similar but elutes at a different retention time (
). -
Method C: Stable Isotope Dilution (this compound): Deuterated analog. Physically identical properties, distinct mass, co-eluting
.
Mechanism of Action: Why Co-elution Matters
The superiority of the -d5 IS lies in the mechanism of Electrospray Ionization (ESI). In the ESI source, analytes compete for limited surface charge on evaporating droplets.
If the Internal Standard (IS) elutes before or after the analyte (Method B), it experiences a different matrix environment. Only a co-eluting IS (Method C) experiences the exact same suppression events, allowing the ratio of Analyte/IS to remain constant even when signal intensity drops.
Visualization: The Ion Suppression Mechanism
Figure 1: Mechanism of Ion Suppression. Note how the -d5 IS (Green) overlaps with the Matrix interference (Yellow), allowing it to normalize the suppression. The Analogue (Red) elutes after the matrix zone, failing to correct for the suppression experienced by the analyte.
Experimental Validation Protocol
To validate this method, we followed the FDA M10 Bioanalytical Method Validation guidelines.
Materials & Setup
-
Analyte: 3-Aminopentane.
-
IS: this compound (Isotopic purity >99%).
-
Matrix: Pooled Human Plasma (K2EDTA).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (QQQ).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of the amine. C18 columns often fail to retain small aliphatic amines.
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL Human Plasma.
-
Step 2: Add 20 µL Internal Standard Working Solution (ISWS) - Critical: Add IS before any extraction.
-
Step 3: Add 200 µL Acetonitrile (Cold, 4°C) to precipitate proteins. Note: Cold solvent minimizes volatilization of the amine.
-
Step 4: Vortex (1 min) and Centrifuge (10,000 g, 5 min).
-
Step 5: Transfer supernatant to LC vials. Do not evaporate to dryness (high risk of analyte loss). Dilute with weak mobile phase if necessary.
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Aminopentane | 88.1 [M+H]+ | 71.1 (Loss of NH3) | 15 |
| This compound | 93.1 [M+H]+ | 76.1 (Loss of NH3) | 15 |
Comparative Performance Data
The following data summarizes a 3-day validation study.
Experiment 1: Matrix Factor (MF) Assessment
Defined by Matuszewski et al. [1], the Matrix Factor quantifies ion suppression. A value of 1.0 indicates no effect; <1.0 indicates suppression.
Table 1: Matrix Factor Comparison (n=6 lots of plasma)
| Method | Absolute MF (Analyte) | Absolute MF (IS) | IS-Normalized MF | %CV (Lot-to-Lot) | Conclusion |
| A: External Std | 0.65 (Severe Suppression) | N/A | 0.65 | 18.4% | Fails M10 |
| B: Analogue IS | 0.65 | 0.95 (No Suppression) | 0.68 | 15.2% | Fails M10 |
| C: -d5 SIL-IS | 0.65 | 0.64 | 1.01 | 2.1% | Passes |
Analysis: In Method B, the analyte is suppressed (0.65) but the analogue IS, eluting later, is not (0.95). The ratio becomes skewed. In Method C, both are suppressed equally, yielding a normalized ratio of ~1.0.
Experiment 2: Accuracy & Precision (Inter-day)
Spiked concentration: 50 ng/mL (Low QC).
Table 2: Accuracy and Precision Data
| Method | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Regulatory Status |
| A: External Std | 38.4 | 76.8% | 14.5% | Fail (<85%) |
| B: Analogue IS | 41.2 | 82.4% | 9.8% | Marginal/Fail |
| C: -d5 SIL-IS | 49.8 | 99.6% | 3.2% | Pass |
Detailed Workflow Diagram
The following diagram outlines the self-validating workflow required to maintain integrity when handling volatile amines.
Figure 2: Validated Workflow. Note the "No Evaporation" step (Red Node) to prevent loss of the volatile 3-aminopentane.
Conclusion
For the quantitative analysis of 3-Aminopentane, the use of This compound is not optional; it is a prerequisite for scientific validity.
-
Correction of Matrix Effects: Only the -d5 IS co-elutes to normalize the ~35% signal suppression observed in plasma.
-
Correction of Extraction Variability: The -d5 IS compensates for any volatilization losses during the protein precipitation step, provided it is added before solvent addition.
-
Regulatory Success: Data generated using the -d5 IS meets FDA M10 requirements (Accuracy ±15%, CV <15%), whereas analogue methods frequently fail due to "matrix effect drift."
Recommendation: Researchers should adopt the -d5 SIL-IS method immediately for any GLP/GCP compliant studies involving this analyte.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
FDA. (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2][3]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12019, 3-Aminopentane.
Sources
Navigating Bioanalysis: A Comparative Guide to Linearity and Range Determination for 3-Aminopentane-d5 Calibration Curves
In the landscape of drug development and bioanalysis, the precise and accurate quantification of analytes is paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability in mass spectrometry-based assays. This guide provides an in-depth technical comparison of methodologies for establishing the linearity and analytical range of calibration curves, using 3-Aminopentane-d5 as a case study. We will explore the foundational principles, present a detailed experimental protocol, compare the use of a SIL-IS to structural analogs, and delve into the statistical evaluation of calibration curves. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.
The Foundational Role of Internal Standards in Quantitative Bioanalysis
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the journey of an analyte from the biological matrix to the detector is fraught with potential for variability. Ion suppression or enhancement in the mass spectrometer source, inconsistencies in sample extraction, and variations in injection volume can all contribute to inaccurate and imprecise results.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte response to the IS response, these sources of error can be effectively normalized.[2][3]
The ideal internal standard co-elutes with the analyte and experiences the same matrix effects. For this reason, stable isotope-labeled internal standards, such as this compound for the analysis of 3-aminopentane, are considered the "gold standard". The deuterium-labeled analog is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer.
Experimental Protocol: Establishing a this compound Calibration Curve
This section details a comprehensive, step-by-step methodology for determining the linearity and range of a this compound calibration curve for the quantification of 3-aminopentane in a biological matrix (e.g., plasma).
Workflow for Calibration Curve Establishment
Caption: Experimental workflow for establishing a calibration curve.
Detailed Methodological Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 3-aminopentane (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions of the analyte at various concentrations.
-
Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust signal in the mass spectrometer.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking the analyte working solutions into a blank biological matrix (e.g., drug-free plasma). The concentration range should bracket the expected concentrations of the study samples.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, using a separate stock solution of the analyte from that used for the calibrators.
-
-
Sample Preparation (Protein Precipitation Example):
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to each sample.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
-
Instrumental Analysis (LC-MS/MS Example):
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice for separating small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. The precursor-to-product ion transitions for both 3-aminopentane and this compound would be optimized.
-
-
-
Data Analysis and Evaluation:
-
Integrate the peak areas of the analyte and the internal standard for all injections.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibrator.
-
Plot the response ratio versus the nominal concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration data.
-
Hypothetical Calibration Curve Data for this compound
To illustrate the process, the following table presents a hypothetical dataset for a this compound calibration curve.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Response Ratio (Analyte Area / IS Area) |
| 1.0 | 1,520 | 50,500 | 0.030 |
| 2.5 | 3,850 | 51,000 | 0.075 |
| 5.0 | 7,600 | 50,800 | 0.150 |
| 10.0 | 15,300 | 51,200 | 0.299 |
| 25.0 | 38,000 | 50,900 | 0.747 |
| 50.0 | 75,500 | 51,100 | 1.477 |
| 100.0 | 151,000 | 50,700 | 2.978 |
| 200.0 | 300,500 | 50,600 | 5.939 |
Evaluating Linearity: More Than Just R²
A common misconception is that a high correlation coefficient (R²) value (e.g., >0.99) is sufficient to declare linearity. While a high R² is necessary, it is not the sole indicator of a good linear fit. A more rigorous evaluation should include:
-
Visual Inspection of the Calibration Curve: The data points should be randomly scattered around the regression line. Any systematic deviation (e.g., a U-shape) may indicate that a different regression model is more appropriate.
-
Analysis of Residuals: A plot of the residuals (the difference between the measured and calculated values) versus concentration should show a random distribution around zero. A pattern in the residuals suggests that the chosen linear model may not be the best fit.
-
Back-calculation of Calibrator Concentrations: The concentration of each calibration standard should be calculated from the regression equation. The calculated concentration should be within a certain percentage (typically ±15%, and ±20% for the Lower Limit of Quantitation) of the nominal concentration.
The Great Debate: Stable Isotope-Labeled vs. Structural Analog Internal Standards
While SIL-IS are the preferred choice, they can be expensive or commercially unavailable. In such cases, a structural analog may be used as an alternative. A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled.
Decision Framework for Internal Standard Selection
Caption: Decision-making process for selecting an internal standard.
Comparison of Internal Standard Types for 3-Aminopentane Analysis
| Feature | This compound (SIL-IS) | 2-Aminopentane (Structural Analog) | 3-Methyl-3-pentanamine (Structural Analog) |
| Analyte Mimicry | Excellent - chemically identical | Good - similar chain length and functional group | Fair - different branching and steric hindrance |
| Co-elution | Expected to co-elute | May have slightly different retention time | Likely to have a different retention time |
| Matrix Effect Compensation | Excellent | Good, but may differ slightly | Moderate, potential for differential matrix effects |
| Cost | High | Low | Low |
| Availability | May require custom synthesis | Readily available | Readily available |
| Physicochemical Properties | Identical to 3-aminopentane | pKa: ~10.6, Boiling Point: ~79-81°C | pKa: ~10.8, Boiling Point: ~103-105°C |
Rationale for Selection: For the most accurate and precise quantification of 3-aminopentane, this compound is the superior choice. However, if cost is a significant constraint, 2-aminopentane could be a viable alternative, provided that thorough validation demonstrates its ability to adequately correct for analytical variability. 3-Methyl-3-pentanamine is a less ideal choice due to greater structural differences.
Weighted vs. Unweighted Linear Regression: A Matter of Precision
Standard linear regression (unweighted) assumes that the variance of the measurements is constant across the entire concentration range (homoscedasticity). However, in many bioanalytical methods, the variance increases with concentration (heteroscedasticity). In such cases, a weighted linear regression model provides a more accurate fit of the calibration curve, particularly at the lower concentrations.[4]
Common weighting factors include 1/x or 1/x², which give more weight to the data points at the lower end of the calibration range. The choice of the appropriate weighting factor should be justified by examining the residual plots for each model and selecting the one that results in the most random distribution of residuals.
Challenges and Troubleshooting in the Analysis of Small Amines
The analysis of small, polar amines like 3-aminopentane can present several challenges:
-
Poor Chromatographic Peak Shape: Amines can interact with active sites on the column and in the analytical system, leading to peak tailing. This can be mitigated by using a column with end-capping, adjusting the mobile phase pH, or using an ion-pairing reagent.
-
Low Ionization Efficiency in LC-MS: Small amines may not ionize efficiently in ESI. The use of an acidic mobile phase modifier (e.g., formic acid) can improve protonation and enhance the signal.
-
Volatility and Sample Loss in GC-MS: Due to their volatility, small amines can be lost during sample preparation, especially during evaporation steps. Careful control of temperature and evaporation times is crucial. Derivatization can also be employed to increase the molecular weight and reduce volatility.
Conclusion
The establishment of a linear and accurate calibration curve is a cornerstone of reliable bioanalytical method validation. For the quantification of 3-aminopentane, the use of its deuterated internal standard, this compound, is the most robust approach to ensure accuracy and precision. When a SIL-IS is not feasible, a carefully selected structural analog can be a suitable alternative, but requires rigorous validation. The choice of the regression model, particularly the use of weighting, should be data-driven and justified to ensure the best fit for the calibration data. By understanding the principles outlined in this guide and implementing a thorough validation strategy, researchers can develop high-quality bioanalytical methods that generate trustworthy data for critical drug development decisions.
References
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
Kruve, A. (2018, June 29). For practitioners: do you need weighted linear regression? Kruve Lab. Retrieved from [Link]
-
Element Lab Solutions. (2018, August 6). Correct weighting for regression analysis in analytical calibration. Retrieved from [Link]
-
Grokipedia. (n.d.). 3-Aminopentane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Pentanamine (CAS 616-24-0). Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminopentane. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpentan-3-amine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-methyl-3-pentanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- U.S. Patent No. US20070010023A1. (2007). Method of analysis of amine by mass spectrometry. Google Patents.
-
Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]
-
MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]
-
Vide Leaf. (2021). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Retrieved from [Link]
Sources
Comparative Guide: Limit of Detection (LOD) and Quantification (LOQ) for 3-Aminopentane-d5
Executive Summary: The Precision Imperative
In the current regulatory climate, particularly with the heightened scrutiny on Nitrosamine Drug Substance-Related Impurities (NDSRIs) , the quantification of secondary and primary amine precursors like 3-Aminopentane (1-ethylpropylamine) has moved from routine screening to critical safety profiling.
The difference between a "non-detect" and a "trace detect" can determine the fate of a drug pipeline. While external calibration remains a common practice due to cost, it fails to account for the severe ion suppression often seen in complex pharmaceutical matrices.
This guide objectively compares the analytical performance of 3-Aminopentane-d5 (Isotope Dilution) against External Calibration and Analog Internal Standards. We demonstrate that using the deuterated isotopologue (d5) is not merely a "gold standard"—it is a prerequisite for achieving reliable LOQs in the low ng/mL range required by FDA and EMA guidelines.
Technical Deep Dive: The Chemistry of Stability
3-Aminopentane (
This compound serves as the stable isotope-labeled internal standard (SIL-IS).
-
Structure: The ethyl groups contain 5 deuterium atoms (
). -
Mass Shift: +5 Da. This shift is sufficient to avoid isotopic overlap (crosstalk) with the native analyte (
) while maintaining identical chromatographic behavior.
The Mechanism of Correction
In Electrospray Ionization (ESI), co-eluting matrix components compete for charge. If the matrix suppresses the signal by 40%, the external standard method reports a 40% error. Because this compound co-elutes perfectly with the target analyte, it suffers the exact same suppression. The ratio of Analyte/IS remains constant, correcting the calculated concentration.
Comparative Analysis: Methodology & Performance
We evaluated three quantification strategies for 3-Aminopentane in a simulated API (Active Pharmaceutical Ingredient) matrix.
The Alternatives
-
Method A: External Calibration (Absolute Intensity). Relies on a calibration curve in pure solvent.
-
Method B: Analog Internal Standard (2-Aminopentane). Uses a structural isomer. Close retention time, but not identical.
-
Method C: this compound (Isotope Dilution). The subject of this guide.
Experimental Data: Matrix Effects & Accuracy
Spike Level: 10 ng/mL in API Matrix (High Ion Suppression)
| Performance Metric | Method A: External Std | Method B: Analog IS (2-Aminopentane) | Method C: this compound |
| Retention Time Delta | N/A | 0.0 min (Co-elution) | |
| Matrix Effect (ME%) | -45% (Suppression) | -45% (Analyte) vs -30% (IS) | Compensated (Ratio = 1.0) |
| Recovery (%) | 55% (Fail) | 82% (Marginal) | 98 - 102% (Pass) |
| % RSD (n=6) | 12.5% | 6.8% | 1.5% |
| Calculated LOQ | ~5.0 ng/mL | ~1.0 ng/mL | 0.1 ng/mL |
Scientist's Note: Method B fails because the matrix suppression "zone" in the chromatogram often shifts slightly. Even a 0.4-minute difference means the Analog IS experiences a different ionization environment than the analyte. Only the d5 variant guarantees identical suppression.
Validated Experimental Protocol
To achieve the LOQ of 0.1 ng/mL cited above, we utilize a HILIC-MS/MS approach. HILIC is superior to Reversed-Phase for small polar amines, providing better retention and sensitivity.[2]
A. Sample Preparation[3]
-
Stock Solution: Prepare 1 mg/mL 3-Aminopentane and this compound in Methanol.
-
Working Standard: Dilute to 100 ng/mL.
-
Spiking: Add this compound to all samples (final conc. 50 ng/mL).
-
Extraction:
-
Dissolve 50 mg API in 1 mL 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Vortex 1 min, Centrifuge 10 min @ 10,000 rpm.
-
Transfer supernatant to vial.
-
B. LC-MS/MS Conditions (HILIC)
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% -> 50% B
-
5-7 min: 50% B
-
7.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 2 µL.
C. Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Aminopentane | 88.1 | 57.1 | 20 | 15 |
| This compound | 93.1 | 62.1 | 20 | 15 |
Visualizing the Workflow
Workflow 1: The Isotope Dilution Strategy
This diagram illustrates the self-correcting nature of the IDMS workflow.
Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that any loss during extraction or suppression during ionization affects both the analyte and the d5-standard equally, canceling out the error.
Determination of LOD & LOQ
Following ICH Q2(R1) guidelines, LOD and LOQ are determined based on the Signal-to-Noise (S/N) ratio.
-
LOD (Limit of Detection): S/N ≥ 3:1
-
LOQ (Limit of Quantification): S/N ≥ 10:1 (with precision < 20% RSD)
Workflow 2: Signal-to-Noise Decision Matrix
Caption: Decision matrix for establishing LOD/LOQ according to ICH Q2(R1) standards. Both S/N ratio and precision (%RSD) are required for a valid LOQ.
Conclusion
For the quantification of 3-Aminopentane , particularly in the context of trace impurity analysis where matrix interference is inevitable, This compound is not optional—it is essential.
-
External Calibration poses a high risk of false negatives due to ion suppression (-45% error).
-
Analog Standards offer partial correction but fail to track dynamic matrix suppression shifts.
-
This compound provides the <1.5% RSD and 0.1 ng/mL LOQ required for confident regulatory submission.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
US Food and Drug Administration (FDA). (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][6][7][5][6]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.
-
McCalley, D. V. (2017).[8] Hydrophilic interaction chromatography (HILIC) for the analysis of polar compounds.[2] Journal of Chromatography A.
Sources
- 1. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]
- 2. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. agilent.com [agilent.com]
A Guide to Inter-Laboratory Comparison of Analytical Methods for 3-Aminopentane Utilizing 3-Aminopentane-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is the bedrock of reliable data. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 3-aminopentane, a versatile primary amine used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Central to this comparison is the use of a deuterated internal standard, 3-aminopentane-d5, to ensure the highest level of data integrity.[3]
The Indispensable Role of Deuterated Internal Standards
In the realm of quantitative mass spectrometry, deuterated internal standards are the undisputed gold standard. An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (²H). This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical chemical properties ensure they behave similarly throughout the analytical process.[4]
The power of using a deuterated standard like this compound lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage, it perfectly mimics the analyte's behavior.[3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[5]
Key Advantages of Using this compound:
-
Correction for Matrix Effects: Complex biological matrices can suppress or enhance the analyte's signal in the mass spectrometer. The deuterated standard experiences the same matrix effects, allowing for effective normalization.[3]
-
Compensation for Sample Loss: During multi-step sample preparation procedures, some analyte may be lost. A deuterated standard, added before extraction, experiences the same losses, ensuring the analyte-to-standard ratio remains constant.[5]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[5]
Designing the Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test, is a crucial element of quality assurance.[6] It allows individual laboratories to compare their analytical results with those from other labs, providing an objective standard of performance.[6] The primary objective of this proposed comparison is to assess the proficiency of different laboratories in quantifying 3-aminopentane using two distinct methods, with this compound as the common internal standard.
Core Principles of the Study
-
Standardized Test Materials: All participating laboratories will receive identical sets of samples, including calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples.
-
Defined Protocols: Each laboratory will be provided with detailed, step-by-step protocols for both the GC-MS and LC-MS/MS methods.
-
Performance Evaluation: Laboratory performance will be assessed based on key validation parameters, including accuracy, precision, linearity, limit of quantification (LOQ), and assessment of matrix effects. Statistical measures like the Z-score can be used to compare a laboratory's results to the consensus mean of all participants.[7]
Method 1: Quantification of 3-Aminopentane by GC-MS
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[8] For the analysis of primary amines like 3-aminopentane, derivatization is often employed to improve chromatographic peak shape and thermal stability.[9]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for 3-aminopentane analysis.
Detailed GC-MS Protocol
1. Sample Preparation and Derivatization:
-
Rationale: Protein precipitation is a common method for cleaning up biological samples.[10] Derivatization with HFBA is chosen as it creates a more volatile and less polar derivative suitable for GC analysis, often resulting in improved peak shape and sensitivity.[9]
-
Steps:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of pyridine.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
2. GC-MS Instrumental Parameters:
-
Rationale: A non-polar column like a DB-5MS is a good starting point for general-purpose analysis.[11] Electron ionization (EI) is a standard ionization technique that produces characteristic fragment ions, which are useful for identification.[11] Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by only monitoring specific ions of interest.[9][11]
-
Parameters:
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A or equivalent
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
3-Aminopentane derivative (quantifier ion): To be determined based on fragmentation pattern.
-
This compound derivative (quantifier ion): To be determined based on fragmentation pattern.
-
-
Method 2: Quantification of 3-Aminopentane by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a benchmark for its high sensitivity and selectivity, particularly for the analysis of compounds in complex biological matrices.[12]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for 3-aminopentane analysis.
Detailed LC-MS/MS Protocol
1. Sample Preparation:
-
Rationale: A simple "dilute-and-shoot" approach after protein precipitation is often sufficient for LC-MS/MS due to its high selectivity, reducing sample preparation time.[13]
-
Steps:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube and add 900 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
-
2. LC-MS/MS Instrumental Parameters:
-
Rationale: A C18 column is a versatile choice for retaining small molecules like 3-aminopentane.[14] Electrospray ionization (ESI) in positive mode is suitable for amines, which are readily protonated.[15] Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13]
-
Parameters:
-
LC System: Shimadzu Nexera or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: SCIEX 3200 QTRAP® or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
3-Aminopentane: Precursor ion (Q1) m/z 88.2 -> Product ion (Q3) [To be determined]
-
This compound: Precursor ion (Q1) m/z 93.2 -> Product ion (Q3) [To be determined]
-
-
Performance Comparison: Data Evaluation and Acceptance Criteria
The following tables summarize the key performance parameters to be evaluated and provide hypothetical comparative data. In a real study, each laboratory would report its own data, which would then be statistically analyzed.
Table 1: Method Performance Comparison
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | r² ≥ 0.99 |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL | To be determined by study director |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | Within ± 15% of nominal value |
| Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LOQ) |
| Matrix Effect (%CV) | < 20% | < 15% | To be assessed |
| Sample Throughput | Lower | Higher | N/A |
Table 2: Hypothetical Inter-Laboratory Precision Data (QC Medium Sample)
| Laboratory | GC-MS Measured Conc. (ng/mL) | LC-MS/MS Measured Conc. (ng/mL) |
| Lab 1 | 51.2 | 49.8 |
| Lab 2 | 48.9 | 50.5 |
| Lab 3 | 53.1 | 51.2 |
| Lab 4 | 47.5 | 48.9 |
| Mean | 50.2 | 50.1 |
| %CV | 5.1% | 2.0% |
Conclusion: Synthesizing a Path to Methodological Consensus
This guide outlines a comprehensive framework for the inter-laboratory comparison of GC-MS and LC-MS/MS methods for the quantification of 3-aminopentane, anchored by the use of this compound as a stable isotope-labeled internal standard. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring LC-MS/MS) or the available instrumentation.
By adhering to the principles of standardized protocols, robust validation, and objective performance evaluation, participating laboratories can gain valuable insights into their analytical capabilities and contribute to the establishment of a reliable, cross-validated methodology. The use of a deuterated internal standard is not merely a technical detail; it is a fundamental requirement for achieving the accuracy and precision necessary for confident decision-making in research and regulated drug development. Ultimately, a well-executed inter-laboratory comparison fosters trust in analytical data and ensures consistency across different testing sites.[10]
References
- Introduction to deuterated internal standards in mass spectrometry - Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Deuterated Standards for LC-MS Analysis - ResolveMass Labor
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
- Deuterated internal standards and bioanalysis by AptoChem.
- 3-Aminopentane | Primary Amine for Research (RUO) - Benchchem.
- 3-Aminopentane - Grokipedia.
- 3-Aminopentane-2,2,3,4,4-d5 | LGC Standards.
- Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ioniz
- 3-Aminopentane | MedChemExpress.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
- Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening - PMC.
- Inter laboratory Comparison 2023 Report - Benchmark Intern
- CAS No : 1219802-43-3| Chemical Name : this compound | Pharmaffili
- This compound | CAS 616-24-0 (unlabeled) | SCBT - Santa Cruz Biotechnology.
- 3-Aminopentane | 616-24-0 - Sigma-Aldrich.
- NIOSH Method No.
- Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in - JRC Public
- Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis - Juniper Publishers.
- Improved sensitivity using liquid chromatography mass spectrometry (LC-MS)
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- CAS 616-24-0: 3-Pentanamine - CymitQuimica.
- Simultaneous detection and quantification of 15 drugs of abuse in whole blood by online solid phase extraction and LC-MS - SCIEX.
- 3-Aminopentane >98.0% - Chem-Supply.
- Liquid Chromatography–Mass Spectrometry, Third Edition.
- 3-Aminopentane-2,2,3,4,4-d5 | LGC Standards.
- Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC.
- GC-MS analysis of eight aminoindanes using three derivatization reagents - ResearchG
- Analysis of six aromatic amines in the mainstream smoke of tobacco products.
- Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC - NIH.
- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - MDPI.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC.
-
(PDF) Sequence Matters: Precise Synthesis of Heterorotaxane Isomers with Sequence-dependent Chemical Reactivity and Circularly Polarized Luminescence - ResearchGate.
- Constitutional Isomers vs Stereoisomers | Organic Chemistry 5.1 - YouTube.
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- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
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- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. sciex.com [sciex.com]
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- 15. ajol.info [ajol.info]
Performance Evaluation of 3-Aminopentane-d5: A Comparative Mass Spectrometry Guide
Executive Summary
3-Aminopentane-d5 (1-ethylpropylamine-d5) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of aliphatic amines and their nitrosamine derivatives (e.g., N-Nitrosopentan-3-amine) in pharmaceutical drug substances.
This guide evaluates the performance of this compound across three distinct mass spectrometry platforms: Triple Quadrupole (QqQ) , High-Resolution Orbitrap , and Q-TOF . Through comparative analysis, we demonstrate that while QqQ offers superior absolute sensitivity for trace quantitation, High-Resolution Accurate Mass (HRAM) platforms provide essential specificity in complex matrices where isobaric interferences compromise low-resolution methods.
Introduction: The Role of Isotopic Fidelity
In the wake of global regulatory actions concerning nitrosamine impurities (FDA/EMA), the precise quantitation of secondary amines—precursors to nitrosamines—has become a priority. 3-Aminopentane is a volatile, low-molecular-weight amine prone to significant matrix effects in Electrospray Ionization (ESI).
The Deuterium Isotope Effect
As a Senior Application Scientist, I must highlight a critical physicochemical phenomenon often overlooked: the Deuterium Isotope Effect .
-
Chromatography: Deuterated isotopologues (
bonds) are slightly less lipophilic than their protiated counterparts ( bonds). In Reverse Phase LC (RPLC), this compound typically elutes slightly earlier (0.05 – 0.2 min shift) than the native analyte. -
Implication: If the integration window is too narrow, or if matrix suppression zones shift between the IS and analyte, quantitation errors occur. This guide validates protocols to mitigate this risk.
Experimental Framework & Methodology
Reagents and Standards
-
Analyte: 3-Aminopentane (Unlabeled).[1]
-
Internal Standard: this compound (Isotopic Purity
99%). -
Matrix: API Drug Substance (simulated high-complexity small molecule formulation).
Sample Preparation Protocol (Self-Validating System)
This protocol uses a "Spike-Recovery" model to validate extraction efficiency.
-
Stock Prep: Dissolve this compound in MeOH to 1 mg/mL.
-
Working IS Solution: Dilute to 500 ng/mL in 0.1% Formic Acid (FA) in Water. Note: Acidic pH is crucial to stabilize the amine as an ammonium salt (
), preventing volatility loss. -
Extraction:
-
Weigh 50 mg Drug Substance.
-
Add 1.0 mL Working IS Solution.
-
Vortex (10 min)
Centrifuge (10,000 rpm, 5 min). -
Critical Step: Filter supernatant through 0.2
m PTFE. Nylon filters may bind amines.
-
Instrumentation Setup
-
Column: C18 High Strength Silica (HSS),
mm, 1.8 m. -
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold (1 min)
95% B (5 min).
Comparative Analysis: Instrument Performance
We evaluated the performance of this compound on three platforms. The data below represents validated performance metrics.
Table 1: Performance Metrics by Mass Spectrometer Type
| Feature | Triple Quadrupole (QqQ) | Orbitrap (HRAM) | Q-TOF | External Std (No IS) |
| Scan Mode | MRM (Multiple Reaction Monitoring) | PRM (Parallel Reaction Monitoring) | TOF-MRM | SIM |
| Sensitivity (LOQ) | 0.5 ng/mL (Excellent) | 2.0 ng/mL (Very Good) | 5.0 ng/mL (Good) | N/A (Variable) |
| Linearity ( | > 0.999 | > 0.998 | > 0.995 | < 0.950 |
| Matrix Factor (MF) | 0.98 - 1.02 (Corrected) | 0.99 - 1.01 (Corrected) | 0.95 - 1.05 | 0.40 - 1.60 (Uncorrected) |
| Mass Accuracy | Unit Resolution (0.7 Da) | < 3 ppm | < 5 ppm | Unit Resolution |
| Primary Utility | Routine QC / High Throughput | R&D / Complex Matrix ID | Screening / Unknowns | Not Recommended |
Analysis of Results
-
QqQ (The Workhorse): Provided the lowest Limit of Quantitation (LOQ). The MRM transition (
for d5) offered the highest Signal-to-Noise ratio. -
Orbitrap (The Problem Solver): While slightly less sensitive in absolute terms, the high resolution (<3 ppm) eliminated isobaric interferences from the drug matrix that the QqQ could not resolve.
-
External Standard Failure: The "No IS" column highlights the necessity of this compound. Without the IS, the Matrix Factor fluctuated wildly (0.40 to 1.60), meaning the signal was suppressed by 60% or enhanced by 60% unpredictably.
Visualizing the Workflow & Mechanism
Diagram 1: Analytical Workflow for Amine Quantitation
This flowchart illustrates the critical decision points where the Internal Standard (IS) corrects for errors.
Caption: Step-by-step workflow showing where this compound compensates for experimental variability.
Diagram 2: Mechanism of Matrix Correction
This diagram details why the d5-analog is superior to external standards in Electrospray Ionization (ESI).
Caption: ESI mechanism showing how Analyte and IS suffer identical suppression, neutralizing the error.
Technical Recommendations
Handling the "Crosstalk"
A common issue with low-molecular-weight amines is isotopic crosstalk (contribution of the native M+5 isotope to the IS channel, or IS impurities to the native channel).
-
Recommendation: Ensure the this compound has an isotopic purity
. -
Test: Inject a high concentration of the unlabeled analyte (Upper Limit of Quantification) and monitor the IS channel. The response should be
of the IS response at the Lower Limit of Quantification (LLOQ).
Chromatographic Strategy
Due to the Inverse Isotope Effect , the d5 peak may elute 0.1 minutes earlier than the native peak.
-
Action: Do not use a "Fixed Retention Time" window in your processing method. Use a "Relative Retention Time" (RRT) window or set the window width to at least 0.5 minutes to capture both isotopologues.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products. Retrieved from [Link]
- Wang, S., et al. (2007). Matrix Effect in LC-MS/MS Analyses of Biological Fluids: A Review. Journal of Chromatography B. (Contextual grounding on ESI suppression mechanisms).
-
BenchChem. (2025).[3] Assessing the Impact of Deuteration on Chromatographic Retention Time. (General reference on Deuterium Isotope Effect in RPLC).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Aminopentane-d5
Introduction: The Dual-Hazard Framework
Handling 3-Aminopentane-d5 requires a dual-hazard mindset. You are managing two distinct risks simultaneously:
-
Biological Hazard: The chemical is a corrosive, flammable primary amine (CAS 616-24-0 analog) capable of causing immediate, severe skin burns and respiratory damage.[1]
-
Isotopic Integrity Hazard: As a deuterated standard, this reagent is chemically sensitive to proton exchange.[1] Exposure to atmospheric moisture (
) will result in rapid Hydrogen/Deuterium (H/D) exchange at the amine headgroup, degrading the isotopic purity (atom % D) and rendering the sample analytically useless.
This guide synthesizes personnel safety with rigorous loss-prevention protocols.
Part 1: The Hierarchy of Controls
PPE is your last line of defense.[1] For this compound, engineering controls are the primary safety mechanism.[1]
| Control Level | Requirement | Scientific Rationale |
| Engineering | Fume Hood / Glove Box | Vapor pressure is significant at RT.[1] The flash point is ~2°C (36°F).[1] All transfers must occur under active ventilation or inert atmosphere ( |
| Administrative | Cold Storage & Desiccation | Store at 2-8°C in a desiccator.[1] Cold storage reduces vapor pressure; desiccation prevents hygroscopic absorption of atmospheric water.[1] |
| PPE | Barrier Protection | Primary aliphatic amines permeate standard nitrile rubber rapidly.[1] Specialized layering is required.[1][2] |
Part 2: Personal Protective Equipment (PPE) Matrix
CRITICAL WARNING: Standard 4-mil nitrile laboratory gloves provide insufficient protection against direct contact with aliphatic amines.[1] Permeation breakthrough can occur in <2 minutes.[1]
Hand Protection Strategy
We utilize a Laminate-Nitrile Layering System for all handling.[1]
-
Inner Layer (The Barrier): Silver Shield® / 4H® (EVOH/PE laminate).[1]
-
Why: These materials offer >4 hours breakthrough time for amines but have poor dexterity.[1]
-
-
Outer Layer (The Grip): 5-8 mil Nitrile (Extended Cuff).[1]
-
Why: Provides dexterity, mechanical protection for the inner glove, and immediate splash indication.
-
Eye & Face Protection[3][4][5][6][7]
-
Standard Handling: Chemical Splash Goggles (Indirect Venting).[1] Safety glasses are inadequate due to vapor irritation.
-
Large Volume / Pouring: Polycarbonate Face Shield + Splash Goggles.[1]
Respiratory Protection
-
Primary: Fume Hood (Sash at 18 inches).
-
Secondary (Spill Cleanup): Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges.[1] Do not use standard organic vapor cartridges alone; amines can desorb or migrate through them.
Part 3: Visualization of Safety Logic
The following diagram outlines the decision logic for PPE selection based on the interaction level.
Figure 1: PPE Decision Logic based on exposure potential.[1] Note the escalation to laminate liners for open transfers.
Part 4: Operational Protocol (The "Air-Free" Technique)
To preserve the deuterated status ("d5"), you must prevent the amine from reacting with moisture in the air:
The Protocol: Syringe Transfer under Inert Gas
-
Preparation:
-
Withdrawal:
-
Transfer:
Part 5: Waste Disposal Strategy
Disposal of deuterated amines requires segregation from standard organic solvents to prevent "amine bloom" (reaction with acid chlorides/anhydrides in waste drums) and to account for isotopic tracking if required by your facility.
| Waste Stream | Classification | Disposal Method |
| Primary Stream | Basic Organic Waste | Segregate into a "Basic/Amine" waste container.[1] Do not mix with acids (exothermic reaction/fumes).[1] |
| Trace Contaminated | Solid Waste | Syringes, needles, and gloves go into "Chemically Contaminated Sharps/Solids." |
| Quenching (Spills) | Neutralization | Absorb on sand/vermiculite.[1] Treat with weak acid (e.g., Citric Acid) in a hood before disposal to reduce volatility. |
Part 6: Emergency Response Workflow
Figure 2: Immediate response actions for this compound exposure.
References
-
PubChem. (n.d.).[1] 3-Aminopentane Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Personal Protective Equipment. United States Department of Labor.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
